Voriconazole-13C3,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14F3N5O |
|---|---|
Molecular Weight |
353.32 g/mol |
IUPAC Name |
(2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)(413C)butan-2-ol |
InChI |
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i1+1D3 |
InChI Key |
BCEHBSKCWLPMDN-FMXFOZHCSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Canonical SMILES |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
What is Voriconazole-13C3,d3 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Voriconazole-13C3,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the antifungal drug Voriconazole in complex biological matrices. This document details its fundamental properties, primary research applications, and provides a standardized experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Core Concepts: The Role of Stable Isotope Labeling
This compound is a synthetic variant of Voriconazole where three carbon atoms and three hydrogen atoms have been replaced with their heavier, non-radioactive isotopes, carbon-13 (¹³C) and deuterium (²H or D), respectively. This isotopic enrichment results in a molecule that is chemically identical to Voriconazole but has a higher molecular weight. This mass difference is the key to its utility in research.
The primary application of this compound is as an internal standard in stable isotope dilution mass spectrometry assays.[1][2] In this methodology, a known quantity of the labeled standard is added to a biological sample (e.g., plasma, serum) at the beginning of the sample preparation process. Because this compound behaves identically to the endogenous, unlabeled Voriconazole throughout extraction, chromatography, and ionization, any sample loss or variability in instrument response affects both the analyte and the internal standard equally. This allows for highly accurate and precise quantification of Voriconazole by measuring the ratio of the unlabeled analyte to the labeled internal standard.
Primary Research Applications
The principal use of this compound is in the field of pharmacology and clinical chemistry, specifically for:
-
Therapeutic Drug Monitoring (TDM): Voriconazole exhibits significant inter-individual pharmacokinetic variability, meaning different patients can have vastly different drug concentrations in their blood even when given the same dose.[3][4][5] TDM is essential to ensure that plasma concentrations are within the therapeutic window—high enough to be effective against the fungal infection but below levels associated with toxicity.[2][3] this compound is the gold standard internal standard for LC-MS/MS-based TDM assays, providing the necessary accuracy and precision for clinical decision-making.[2]
-
Pharmacokinetic (PK) Studies: In drug development and clinical research, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is critical. This compound enables the precise measurement of Voriconazole concentrations over time in various biological fluids, which is fundamental to characterizing its pharmacokinetic profile.[6][7]
Quantitative Data Summary
The following table summarizes the key quantitative data for Voriconazole and its stable isotope-labeled internal standard, this compound.
| Property | Voriconazole | This compound |
| Molecular Formula | C₁₆H₁₄F₃N₅O | ¹³C₃¹²C₁₃H₁₁D₃F₃N₅O |
| Molecular Weight | ~349.31 g/mol | ~355.33 g/mol |
| Monoisotopic Mass | ~349.1150 u | ~355.1329 u |
| Mass Difference | - | +6.0179 u |
| Isotopic Purity | Not Applicable | Typically ≥98% |
Experimental Workflow for Voriconazole Quantification
The following diagram illustrates a typical experimental workflow for the quantification of Voriconazole in human plasma using this compound as an internal standard.
Caption: Workflow for Voriconazole quantification using a stable isotope-labeled internal standard.
Detailed Experimental Protocol: LC-MS/MS Quantification of Voriconazole
This protocol provides a standardized methodology for the quantification of Voriconazole in human plasma using this compound as an internal standard.
Materials and Reagents
-
Voriconazole analytical standard
-
This compound internal standard
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade formic acid
-
Ultrapure water
-
Human plasma (drug-free for calibration standards and quality controls)
Preparation of Stock and Working Solutions
-
Voriconazole Stock Solution (100 µg/mL): Accurately weigh and dissolve Voriconazole in methanol.
-
This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Voriconazole stock solution with methanol to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration suitable for spiking into plasma samples (e.g., 1 µg/mL).
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution to each tube.
-
Vortex mix for 10 seconds.
-
Add 150 µL of cold methanol to each tube to precipitate plasma proteins.
-
Vortex mix vigorously for 30 seconds.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm) is commonly used.[8]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically used to separate Voriconazole from matrix components. An example gradient could be:
-
0-0.5 min: 20% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 20% B
-
3.6-5.0 min: Re-equilibrate at 20% B
-
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-5 µL.
Tandem Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[8][9]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity for both Voriconazole and this compound.
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Voriconazole to this compound against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Quantification: Determine the concentration of Voriconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway and Logical Relationships
In the context of this technical guide, the most relevant visualization is not a biological signaling pathway but the logical workflow of the analytical method. The Graphviz diagram provided above illustrates the sequential steps and logical relationships from sample receipt to the final concentration result, highlighting the critical role of the internal standard in this process.
Conclusion
This compound is an indispensable tool for researchers and clinicians requiring accurate and precise quantification of Voriconazole. Its use as an internal standard in LC-MS/MS-based assays mitigates the variability inherent in sample preparation and analysis, ensuring reliable data for therapeutic drug monitoring and pharmacokinetic studies. The detailed protocol provided in this guide offers a robust starting point for the development and validation of such assays in a research or clinical laboratory setting.
References
- 1. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. myadlm.org [myadlm.org]
- 4. Therapeutic drug monitoring in voriconazole-associated hyponatremia [agris.fao.org]
- 5. Therapeutic drug monitoring of voriconazole: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UPLC-MS/MS determination of voriconazole in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. scirp.org [scirp.org]
- 9. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide to the Chemical Properties and Stability of Voriconazole-13C3,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Voriconazole-13C3,d3, an isotopically labeled analog of the broad-spectrum antifungal agent Voriconazole. This document is intended to serve as a valuable resource for professionals in drug development and research, offering detailed data, experimental methodologies, and visual representations of key processes.
Chemical and Physical Properties
Table 1: Physicochemical Properties of Voriconazole
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁¹³C₃D₃F₃N₅O | N/A |
| Molecular Weight | 353.14 g/mol | [1] |
| CAS Number | 1261395-15-6 | [1] |
| Melting Point | 127-134 °C | [2][3][4][5] |
| Boiling Point | 508.6 °C (Predicted) | [3][5] |
| Solubility | Water: Low aqueous solubility (0.5-0.61 mg/mL at neutral pH), with increased solubility in acidic conditions (2.7 mg/mL at pH 1.2).[3][6][7][8] Organic Solvents: Soluble in DMSO (70 mg/mL) and Ethanol (70 mg/mL).[9][10] | [3][6][7][8][9][10] |
| Appearance | White to off-white solid. | [11] |
Stability Profile
The stability of Voriconazole is a critical factor in its formulation, storage, and handling. Forced degradation studies have shown that Voriconazole is susceptible to degradation under certain conditions.
Key Stability Characteristics:
-
Acidic Conditions: Voriconazole is relatively stable in acidic environments.[12][13]
-
Basic Conditions: Significant degradation occurs under basic (alkaline) hydrolysis.[12][14] This is a primary degradation pathway.[15]
-
Oxidative Conditions: The drug shows some degradation when exposed to oxidative stress.[14][16]
-
Photolytic Conditions: Voriconazole is sensitive to light, and photodegradation can occur with prolonged exposure.[15]
-
Thermal Conditions: The compound can degrade at elevated temperatures.[14][15]
The major degradation product identified in several studies is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone.[17]
Table 2: Summary of Voriconazole Stability under Stress Conditions
| Stress Condition | Observation |
| Acid Hydrolysis (e.g., 0.1 M HCl) | Relatively stable, slight degradation may be observed.[3][14] |
| Base Hydrolysis (e.g., 0.1 M NaOH) | Significant degradation.[3][14][15] |
| Oxidation (e.g., H₂O₂) | Some degradation observed.[3][14][16] |
| Thermal (e.g., 60°C) | Degradation occurs.[3][14][15] |
| Photolytic (e.g., UV light) | Degradation observed under severe exposure.[15] |
Experimental Protocols
Stability-Indicating HPLC Method for Voriconazole and its Degradation Products
This protocol is based on established methods for the analysis of Voriconazole and its degradation products.[12][14][15][16]
Objective: To develop and validate a stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of this compound and its degradation products.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Chromatographic Conditions:
-
Column: Inertsil ODS 3V, 150 x 4.6 mm, 5 µm particle size (or equivalent C18 column).[14]
-
Mobile Phase A: 0.05 M Potassium dihydrogen phosphate buffer, pH adjusted to 2.5 with orthophosphoric acid.[14]
-
Mobile Phase B: Acetonitrile and Methanol (90:10 v/v).[14]
-
Gradient Elution:
-
0-20 min: 20-40% B
-
20-38 min: 40-60% B
-
38-40 min: 60-20% B
-
40-45 min: 20% B (re-equilibration)[14]
-
-
Flow Rate: 1.2 mL/min.[14]
-
Column Temperature: 35°C.[14]
-
Detection Wavelength: 256 nm.[14]
-
Injection Volume: 20 µL.[14]
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare working standard solutions by diluting the stock solution to the desired concentrations.
-
Forced Degradation Study:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 2 hours.[14] Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at 60°C for 30 minutes.[14] Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.[16]
-
Thermal Degradation: Expose solid this compound to a temperature of 60°C for 24 hours.[14] Dissolve in the mobile phase before injection.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period.[16]
-
-
Sample Analysis: Inject the standard solutions and the stressed samples into the HPLC system.
-
Data Analysis: Monitor the chromatograms for the appearance of degradation peaks and the decrease in the peak area of the parent drug. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Characterization of Degradation Products by NMR and Mass Spectrometry
Objective: To identify the structure of degradation products formed during forced degradation studies.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of isolated degradation products.[13][17][18][19] The use of deuterated solvents is required.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide accurate mass measurements of the degradation products, aiding in the determination of their elemental composition.[17][19] Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.
Visualizations
Metabolic Pathway of Voriconazole
Voriconazole is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The major metabolic pathway is N-oxidation, with other pathways including hydroxylation.[20][21][22]
Caption: Metabolic pathway of Voriconazole mediated by CYP450 enzymes.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound.
Caption: Workflow for forced degradation and stability analysis.
References
- 1. This compound | CAS 1261395-15-6 | LGC Standards [lgcstandards.com]
- 2. Voriconazole | C16H14F3N5O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Voriconazole - Healnith Pharma [healnithpharma.com]
- 4. Voriconazole [drugfuture.com]
- 5. Voriconazole | 137234-62-9 [chemicalbook.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. WO2005051353A2 - Pharmaceutical formulations comprising voriconazole - Google Patents [patents.google.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. cymitquimica.com [cymitquimica.com]
- 12. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acidic stress testing of Voriconazole — Nanalysis [nanalysis.com]
- 14. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 20. ClinPGx [clinpgx.org]
- 21. courses.washington.edu [courses.washington.edu]
- 22. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Voriconazole-13C3,d3 for Antifungal Therapeutic Drug Monitoring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Voriconazole-13C3,d3 as an internal standard for the therapeutic drug monitoring (TDM) of voriconazole. Voriconazole is a triazole antifungal agent with a narrow therapeutic window and significant inter-individual pharmacokinetic variability, making TDM essential for optimizing efficacy and minimizing toxicity. The use of a stable isotope-labeled internal standard like this compound is critical for accurate and precise quantification of voriconazole in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Voriconazole and Therapeutic Drug Monitoring
Voriconazole is a first-line treatment for invasive aspergillosis and is also used for other serious fungal infections.[1] Its metabolism is primarily mediated by the highly polymorphic cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP3A4, leading to unpredictable plasma concentrations.[2] TDM is therefore strongly recommended to maintain plasma trough concentrations within the therapeutic range, generally accepted as 1.0 to 5.5 µg/mL, to ensure efficacy and avoid adverse effects such as hepatotoxicity and neurotoxicity.[3][4]
The Role of this compound in LC-MS/MS Analysis
Accurate quantification of voriconazole in patient samples, typically plasma or serum, is paramount for effective TDM. LC-MS/MS has become the gold standard for this purpose due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is best practice. This internal standard has a chemical structure identical to voriconazole but is enriched with three Carbon-13 isotopes and three deuterium atoms, resulting in a higher molecular weight. This allows it to be distinguished from the unlabeled voriconazole by the mass spectrometer.
This compound co-elutes with voriconazole during chromatography and experiences similar ionization effects in the mass spectrometer's source. By adding a known amount of this compound to each sample, it serves as a reliable internal reference to correct for variations in sample preparation, injection volume, and instrument response, thereby ensuring the accuracy and precision of the quantitative results.
Quantitative Data for Voriconazole TDM
The following tables summarize key quantitative parameters from published LC-MS/MS methods for voriconazole TDM. These values can serve as a reference for method development and validation.
Table 1: Mass Spectrometry Parameters for Voriconazole and Voriconazole-d3
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Voriconazole | 350.1 - 350.9 | 127.0, 281.1 | 71 | 23 - 45 |
| Voriconazole-d3 | 353.1 | 284.1 | 71 | 25 |
Data synthesized from multiple sources.[3]
Table 2: Chromatographic and Method Validation Parameters
| Parameter | Typical Value/Range |
| Linearity Range | 0.05 - 20 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.25 µg/mL |
| Intra-day Precision (%CV) | < 9% |
| Inter-day Precision (%CV) | < 9% |
| Accuracy | 85 - 115% |
| Recovery | > 85% |
Data synthesized from multiple sources demonstrating typical performance.
Experimental Protocols
This section outlines a typical experimental protocol for the quantification of voriconazole in human plasma using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
Thaw Samples: Allow patient plasma samples, quality controls, and calibration standards to thaw at room temperature.
-
Aliquoting: Pipette 100 µL of each plasma sample, control, or standard into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 200 µL of a working solution of this compound in acetonitrile (e.g., at a concentration of 0.5 µg/mL) to each tube.
-
Precipitation: Vortex each tube vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.7 µm particle size, 3.0 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution is typically used to separate voriconazole from endogenous plasma components. A starting condition of 50% B, holding for a short period, followed by a wash and re-equilibration step is common.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Voriconazole: 350.1 → 281.1 (quantifier) and 350.1 → 127.0 (qualifier).
-
Voriconazole-d3: 353.1 → 284.1.
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument used.
Visualizations
Experimental Workflow
Caption: Experimental workflow for voriconazole TDM.
Voriconazole Metabolism Signaling Pathway
Caption: Major metabolic pathways of voriconazole.
References
- 1. veeprho.com [veeprho.com]
- 2. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]
- 3. This compound | CAS 1261395-15-6 | LGC Standards [lgcstandards.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Voriconazole Pharmacokinetics: A Technical Guide to Understanding its Disposition and the Critical Role of Internal Standards in Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voriconazole, a second-generation triazole antifungal agent, is a cornerstone in the treatment of invasive fungal infections, most notably invasive aspergillosis. Its broad spectrum of activity and availability in both intravenous and oral formulations make it a versatile therapeutic option. However, the clinical application of voriconazole is complicated by its complex and highly variable pharmacokinetic profile. This technical guide provides an in-depth exploration of the pharmacokinetics of voriconazole and underscores the essential role of internal standards in its accurate quantification, a critical aspect of therapeutic drug monitoring (TDM) and clinical research.
Voriconazole Pharmacokinetics: A Non-Linear Profile
Voriconazole exhibits non-linear pharmacokinetics, primarily due to the saturation of its metabolism.[1] This means that a proportional increase in dose does not result in a proportional increase in plasma concentration, making dose adjustments challenging. The pharmacokinetic properties are also characterized by significant interindividual variability.[2]
Absorption, Distribution, Metabolism, and Excretion (ADME)
A summary of the key pharmacokinetic parameters of voriconazole is presented in Table 1.
| Pharmacokinetic Parameter | Value | Reference |
| Absorption | ||
| Bioavailability (Oral) | >90% (estimated at 96%) | [3][4] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [3] |
| Distribution | ||
| Volume of Distribution (Vd) | 2-4.6 L/kg | [3] |
| Plasma Protein Binding | ~58-60% | [3] |
| Metabolism | ||
| Primary Site | Liver | [3] |
| Primary Enzymes | CYP2C19, CYP3A4, CYP2C9 | [3][5] |
| Major Metabolite | Voriconazole N-oxide (inactive) | [5][6] |
| Excretion | ||
| Route | Primarily hepatic metabolism (<2% excreted unchanged in urine) | [3][7] |
| Elimination Half-life (t½) | Approximately 6 hours (dose-dependent) | [3] |
Table 1: Key Pharmacokinetic Parameters of Voriconazole
The Central Role of Cytochrome P450 Enzymes in Metabolism
The metabolism of voriconazole is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. CYP2C19 is the primary enzyme responsible for its metabolism, with CYP3A4 and CYP2C9 playing secondary roles.[3][5] The main metabolic pathway is the N-oxidation of voriconazole to the inactive metabolite, voriconazole N-oxide.[5][6]
The activity of CYP2C19 is subject to genetic polymorphisms, which leads to different metabolizer phenotypes:
-
Extensive Metabolizers (EMs): Individuals with normal enzyme activity.
-
Poor Metabolizers (PMs): Individuals with deficient enzyme activity, leading to significantly higher voriconazole exposure.[8]
-
Intermediate Metabolizers (IMs): Individuals with reduced enzyme activity.
-
Ultrarapid Metabolizers (UMs): Individuals with increased enzyme activity, resulting in lower voriconazole exposure.[9]
These genetic variations are a major contributor to the interindividual variability observed in voriconazole pharmacokinetics and have significant clinical implications for efficacy and toxicity. Individuals who are poor metabolizers have, on average, a 4-fold higher exposure to voriconazole compared to normal metabolizers.[8]
The metabolic pathway of voriconazole is depicted in the following diagram:
Caption: Voriconazole Metabolic Pathway.
The Imperative of Therapeutic Drug Monitoring (TDM)
Given the high pharmacokinetic variability and the narrow therapeutic window of voriconazole, Therapeutic Drug Monitoring (TDM) is crucial to optimize treatment, ensuring efficacy while minimizing toxicity.[10] The generally accepted therapeutic range for voriconazole trough plasma concentrations is 1.0 to 5.5 mg/L.[11] Sub-therapeutic levels have been associated with treatment failure, while supra-therapeutic levels are linked to an increased risk of adverse effects, including neurotoxicity and hepatotoxicity.[11]
A typical workflow for voriconazole TDM is illustrated below:
Caption: Voriconazole Therapeutic Drug Monitoring Workflow.
The Role of Internal Standards in Accurate Quantification
The accurate measurement of voriconazole concentrations is paramount for effective TDM. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of voriconazole in biological matrices due to its high sensitivity and specificity. The use of an internal standard (IS) is a fundamental requirement for reliable bioanalytical methods, compensating for variations in sample preparation and instrument response.
An ideal internal standard should be a compound that behaves similarly to the analyte during the entire analytical process but is distinguishable by the mass spectrometer. For voriconazole analysis, two main types of internal standards are commonly used:
-
Structurally Similar Analogs: Compounds with a close chemical structure to voriconazole, such as other azole antifungals (e.g., fluconazole).[11]
-
Stable Isotope-Labeled (SIL) Analogs: Voriconazole molecules in which one or more atoms have been replaced with their stable isotopes (e.g., deuterium (²H) or carbon-13 (¹³C)).[12] SIL internal standards are considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, ensuring the most accurate correction for analytical variability.
Experimental Protocol: Quantification of Voriconazole in Human Plasma using LC-MS/MS
This section provides a detailed methodology for the quantification of voriconazole in human plasma, a common procedure in clinical and research settings.
Materials and Reagents
-
Voriconazole reference standard
-
Internal Standard (e.g., Voriconazole-d3 or Fluconazole)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing the internal standard at a known concentration.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to separate voriconazole and the internal standard from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Typical Liquid Chromatography Conditions for Voriconazole Analysis
Mass Spectrometry Conditions
The mass spectrometer is operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect and quantify voriconazole and its internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Voriconazole | 350.1 | 281.1 |
| Voriconazole-d3 (IS) | 353.1 | 284.1 |
| Fluconazole (IS) | 307.1 | 238.0 |
Table 3: Example MRM Transitions for Voriconazole and Internal Standards
The experimental workflow for sample analysis is visualized in the following diagram:
Caption: LC-MS/MS Experimental Workflow.
Conclusion
The intricate and variable pharmacokinetics of voriconazole present a significant challenge in its clinical use. A thorough understanding of its ADME properties, particularly its metabolism by polymorphic CYP enzymes, is essential for optimizing therapy. Therapeutic drug monitoring is a critical tool to navigate this variability, and the cornerstone of reliable TDM is accurate drug quantification. The use of appropriate internal standards, especially stable isotope-labeled analogs, in conjunction with robust LC-MS/MS methods, is indispensable for generating high-quality data that can confidently guide clinical decision-making and advance research in the field of antifungal therapy. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important, yet complex, antifungal agent.
References
- 1. researchgate.net [researchgate.net]
- 2. albertahealthservices.ca [albertahealthservices.ca]
- 3. Pharmacokinetic/pharmacodynamic profile of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ClinPGx [clinpgx.org]
- 6. caymanchem.com [caymanchem.com]
- 7. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voriconazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. files.cpicpgx.org [files.cpicpgx.org]
- 10. Voriconazole: a review of adjustment programs guided by therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clpmag.com [clpmag.com]
A Researcher's Guide to Stable Isotope Labeling in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of stable isotope labeling (SIL) for quantitative mass spectrometry-based proteomics. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage these powerful techniques for robust and reproducible protein quantification. This guide delves into the core principles of SIL, details the experimental protocols of widely-used labeling strategies, and explores their applications in elucidating complex biological processes and advancing therapeutic development.
Core Principles of Stable Isotope Labeling
Stable isotope labeling is a powerful technique used to track molecules and quantify their abundance in complex biological systems.[1] The fundamental principle involves the incorporation of non-radioactive, "heavy" isotopes into proteins or peptides, creating a mass shift that can be detected by a mass spectrometer.[1][2] Common stable isotopes used in proteomics include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[2][3]
In a typical quantitative proteomics experiment, two or more cell populations or samples are treated under different conditions (e.g., drug-treated vs. control). One sample is labeled with a heavy isotope-containing compound, while the other remains in its natural, "light" isotopic state.[4] The samples are then combined, processed, and analyzed by mass spectrometry (MS).[4] Since chemically identical peptides with different isotopic labels co-elute during liquid chromatography and have similar ionization efficiencies, the ratio of the signal intensities of the heavy and light peptide pairs in the mass spectrum directly reflects the relative abundance of the corresponding protein in the original samples.[5][6]
This approach offers significant advantages over label-free quantification methods by minimizing experimental variability introduced during sample preparation, as the samples are combined early in the workflow.[4][7]
Key Methodologies in Stable Isotope Labeling
Several stable isotope labeling techniques have been developed, each with distinct advantages and applications. The most prominent methods include Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling approach where cells are cultured in media containing either normal ("light") or heavy isotope-labeled essential amino acids (commonly lysine and arginine).[5][8] Over several cell divisions, the heavy amino acids are fully incorporated into the cellular proteome.[4] This in vivo labeling strategy is highly accurate as it allows for the combination of cell populations at the very beginning of the experimental workflow, minimizing downstream processing errors.[4][8]
Table 1: Comparison of Key Stable Isotope Labeling Techniques
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | TMT (Tandem Mass Tags) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) |
| Labeling Strategy | Metabolic (in vivo)[8] | Chemical (in vitro)[9] | Chemical (in vitro)[10] |
| Multiplexing Capacity | Typically 2-plex or 3-plex, up to 5-plex in specialized applications[11] | Up to 16-plex, with newer reagents extending to 32-plex[9][12] | 4-plex and 8-plex reagents are common[10][13] |
| Quantification Level | MS1 (Precursor Ion)[7] | MS2 or MS3 (Reporter Ion)[14] | MS2 (Reporter Ion)[10] |
| Advantages | High accuracy and precision, low experimental variability, suitable for dynamic studies.[15][16] | High multiplexing capacity, suitable for a wide range of sample types.[9][16] | Good multiplexing capabilities, well-established protocols.[10][17] |
| Disadvantages | Limited to cell culture, can be time-consuming and expensive, lower throughput.[12] | Can suffer from ratio compression, higher cost of reagents.[14][15] | Potential for ratio distortion, reagent cost.[10][15] |
Tandem Mass Tags (TMT)
TMT is a chemical labeling method that utilizes isobaric tags.[9] These tags consist of an amine-reactive group, a mass normalizer, and a reporter ion.[6] Peptides from different samples are labeled with distinct TMT reagents. While the entire tag has the same total mass (isobaric), fragmentation during tandem mass spectrometry (MS/MS or MS³) cleaves the tag, releasing reporter ions of unique masses.[1][14] The intensity of these reporter ions is then used to determine the relative abundance of the peptide in each sample.[14] TMT allows for high multiplexing, enabling the simultaneous analysis of up to 16 or even 32 samples.[9][12]
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)
Similar to TMT, iTRAQ is an isobaric chemical labeling technique.[10] The iTRAQ reagents also consist of a reporter group, a balance group, and a peptide-reactive group that labels the N-terminus and lysine residues of peptides.[13] Upon fragmentation in the mass spectrometer, the reporter ions are released, and their relative intensities provide quantitative information.[10] iTRAQ reagents are commonly available in 4-plex and 8-plex formats.[13]
Experimental Protocols
Detailed SILAC Protocol
The SILAC methodology can be divided into two main phases: the adaptation phase and the experimental phase.[4][18]
Adaptation Phase:
-
Cell Culture Preparation: Cells are grown in SILAC-specific DMEM or RPMI medium deficient in L-lysine and L-arginine.
-
Media Supplementation: The "light" medium is supplemented with normal L-lysine and L-arginine, while the "heavy" medium is supplemented with stable isotope-labeled L-lysine (e.g., ¹³C₆-¹⁵N₂) and L-arginine (e.g., ¹³C₆-¹⁵N₄). Dialyzed fetal bovine serum is used to prevent the introduction of unlabeled amino acids.[18]
-
Metabolic Labeling: Cells are cultured for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.[11][18]
-
Incorporation Check: A small aliquot of cells from the "heavy" culture is harvested, proteins are extracted and digested, and the peptides are analyzed by mass spectrometry to confirm >97% incorporation of the heavy amino acids.[11]
Experimental Phase:
-
Cell Treatment: The "light" and "heavy" cell populations are subjected to their respective experimental conditions (e.g., control vs. drug treatment).
-
Cell Harvesting and Lysis: Cells from both populations are harvested and lysed separately.
-
Protein Quantification and Mixing: Protein concentrations of the "light" and "heavy" lysates are determined, and equal amounts of protein from each are combined.
-
Protein Digestion: The combined protein mixture is typically reduced, alkylated, and then digested into peptides using an enzyme like trypsin.[18]
-
Sample Cleanup: The resulting peptide mixture is desalted using a C18 StageTip or a similar method.
-
LC-MS/MS Analysis: The cleaned peptide sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quantification is based on the ratio of the signal intensities of the "heavy" and "light" peptide pairs at the MS1 level.[4]
References
- 1. TMT labelling, mass spectrometry and data analysis [bio-protocol.org]
- 2. PXD005985 - SILAC proteomics analysis to discover effect sensors of EGFR inhibition - OmicsDI [omicsdi.org]
- 3. researchgate.net [researchgate.net]
- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. researchgate.net [researchgate.net]
- 9. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 10. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 11. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
Voriconazole Metabolism and the Imperative for Accurate Quantification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voriconazole, a triazole antifungal agent, is a cornerstone in the management of invasive fungal infections. However, its clinical utility is complicated by a narrow therapeutic window and significant inter-individual pharmacokinetic variability. This variability is primarily driven by the polymorphic metabolism of voriconazole, predominantly mediated by the cytochrome P450 enzyme CYP2C19. Genetic polymorphisms in the CYP2C19 gene can lead to substantial differences in drug exposure, increasing the risk of therapeutic failure in rapid metabolizers and toxicity in poor metabolizers. Consequently, accurate quantification of voriconazole concentrations in biological matrices is paramount for optimizing therapy and ensuring patient safety. This technical guide provides an in-depth overview of voriconazole metabolism, the impact of genetic variations, and detailed methodologies for its precise quantification.
Introduction
Voriconazole is a broad-spectrum antifungal agent effective against a range of clinically significant pathogens, including Aspergillus and Candida species.[1][2] Its mechanism of action involves the inhibition of fungal cytochrome P450-dependent 14α-lanosterol demethylase, an essential enzyme in the ergosterol biosynthesis pathway, leading to the disruption of the fungal cell membrane.[2] Despite its efficacy, voriconazole therapy is challenged by its non-linear pharmacokinetics and substantial inter-patient variability in plasma concentrations.[3][4] This variability is a major clinical concern, as sub-therapeutic concentrations are associated with treatment failure, while supra-therapeutic levels can lead to adverse effects such as hepatotoxicity and neurotoxicity.[5][6][7]
The primary driver of this pharmacokinetic variability is the extensive hepatic metabolism of voriconazole, which is heavily influenced by genetic polymorphisms in the cytochrome P450 system, particularly CYP2C19.[8][9][10] This has led to the recommendation of therapeutic drug monitoring (TDM) to individualize voriconazole dosing and optimize clinical outcomes.[11][12][13] This guide will delve into the metabolic pathways of voriconazole, the pharmacogenetic factors influencing its disposition, and provide detailed experimental protocols for its accurate quantification.
Voriconazole Metabolism
Voriconazole is extensively metabolized in the liver, with less than 2% of the drug excreted unchanged in the urine.[2][8] The metabolism is primarily oxidative, mediated by cytochrome P450 (CYP) enzymes.
Major Metabolic Pathways
The main metabolic pathways of voriconazole are N-oxidation and hydroxylation.[1][2][11]
-
N-oxidation: The major metabolite of voriconazole is voriconazole N-oxide, which is pharmacologically inactive.[1][2] This reaction is predominantly catalyzed by CYP2C19, with smaller contributions from CYP3A4 and CYP2C9.[1][11][14]
-
Hydroxylation: Voriconazole also undergoes hydroxylation at the methyl group and the fluoropyrimidine ring.[2][11] Hydroxylation of the methyl group is mediated by CYP3A4 and CYP2C19.[2] These hydroxylated metabolites can be further metabolized through glucuronidation.[11]
The relative contribution of the CYP enzymes to voriconazole metabolism is estimated to be approximately 75%, with the remaining 25% attributed to flavin-containing monooxygenases (FMOs).[2][11]
The Role of CYP2C19 Polymorphisms
The gene encoding CYP2C19 is highly polymorphic, leading to different enzyme activity phenotypes.[10] This genetic variability is the most significant factor contributing to the wide inter-individual differences in voriconazole plasma concentrations.[3][8] Individuals can be classified into several metabolizer phenotypes based on their CYP2C19 genotype:
-
Poor Metabolizers (PMs): Individuals with two loss-of-function alleles (e.g., 2/2, 2/3, 3/3). They have significantly reduced or absent CYP2C19 activity, leading to higher voriconazole exposure.[9][15]
-
Intermediate Metabolizers (IMs): Individuals with one functional and one loss-of-function allele (e.g., 1/2, 1/3). They have decreased CYP2C19 activity compared to normal metabolizers.[15]
-
Normal (Extensive) Metabolizers (NMs): Individuals with two functional alleles (e.g., 1/1). They have normal CYP2C19 activity.[15]
-
Rapid Metabolizers (RMs): Individuals with one functional and one increased-function allele (e.g., 1/17).
-
Ultrarapid Metabolizers (UMs): Individuals with two increased-function alleles (e.g., 17/17). They have increased CYP2C19 activity, resulting in lower voriconazole exposure.[15]
The prevalence of these phenotypes varies among different ethnic populations. For instance, the PM phenotype is more common in Asian populations (15-20%) compared to Caucasians and individuals of African descent (3-5%).[9]
Table 1: Impact of CYP2C19 Phenotype on Voriconazole Pharmacokinetics
| CYP2C19 Phenotype | Allele Examples | Effect on Voriconazole Clearance | Expected Voriconazole Trough Concentration |
| Poor Metabolizer (PM) | 2/2, 2/3, 3/3 | Significantly Decreased | High |
| Intermediate Metabolizer (IM) | 1/2, 1/3, 2/17 | Decreased | Moderately High |
| Normal Metabolizer (NM) | 1/1 | Normal | Therapeutic |
| Rapid Metabolizer (RM) | 1/17 | Increased | Low |
| Ultrarapid Metabolizer (UM) | 17/17 | Significantly Increased | Very Low / Subtherapeutic |
The Need for Accurate Quantification
Given the profound impact of metabolic variability on voriconazole exposure and clinical outcomes, therapeutic drug monitoring (TDM) is strongly recommended.[11][16] The goal of TDM is to maintain voriconazole trough plasma concentrations within a therapeutic range, generally accepted to be between 1.0-2.0 mg/L and 5.5-6.0 mg/L.[4][5][17][18]
-
Concentrations below 1.0-2.0 mg/L are associated with an increased risk of therapeutic failure.[7][13]
-
Concentrations above 5.5-6.0 mg/L are linked to a higher incidence of adverse drug reactions, including neurotoxicity and hepatotoxicity.[5][7]
Accurate and precise quantification of voriconazole is the cornerstone of effective TDM. Various analytical methods have been developed and validated for this purpose.
Experimental Protocols for Voriconazole Quantification
The following sections provide detailed methodologies for the quantification of voriconazole in biological matrices, primarily plasma or serum.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective method for voriconazole TDM.
4.1.1. Principle
This method involves the separation of voriconazole from endogenous plasma components using a reversed-phase HPLC column. The quantification is achieved by measuring the absorbance of the analyte at a specific ultraviolet wavelength.
4.1.2. Detailed Methodology
-
Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of patient plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of acetonitrile (containing an internal standard, e.g., ketoconazole at 1 µg/mL) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 25 mM sodium dihydrogen phosphate, pH 7.0) in a ratio of approximately 33:67 (v/v).[19]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[19]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 255 nm.[19]
-
-
Calibration and Quality Control:
-
Prepare a series of calibration standards by spiking known concentrations of voriconazole into drug-free human plasma (e.g., 0.25, 0.5, 1.0, 2.0, 4.0, 8.0, 16.0 µg/mL).
-
Prepare at least three levels of quality control samples (low, medium, and high) in a similar manner.
-
Process and analyze the calibration standards and quality control samples with each batch of patient samples.
-
Construct a calibration curve by plotting the peak area ratio of voriconazole to the internal standard against the nominal concentration.
-
Table 2: Performance Characteristics of a Typical HPLC-UV Method for Voriconazole
| Parameter | Typical Value | Reference |
| Linearity Range | 0.25 - 16 µg/mL | |
| Lower Limit of Quantification (LLOQ) | 0.125 - 0.25 µg/mL | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy | 85 - 115% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV and is considered the gold standard for TDM.
4.2.1. Principle
This method combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, voriconazole and its internal standard are ionized, and specific precursor-to-product ion transitions are monitored for quantification.
4.2.2. Detailed Methodology
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma or serum into a microcentrifuge tube.
-
Add 150 µL of methanol containing a deuterated internal standard (e.g., voriconazole-d3).
-
Vortex for 30 seconds.
-
Centrifuge at 16,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of water and methanol, both containing a small amount of an additive like formic acid to enhance ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Monitored Transitions:
-
Voriconazole: e.g., m/z 350.1 → 281.1
-
Voriconazole-d3 (IS): e.g., m/z 353.1 → 284.1
-
-
-
Calibration and Quality Control:
-
Similar to the HPLC-UV method, prepare calibration standards and quality control samples in drug-free plasma.
-
The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Table 3: Performance Characteristics of a Typical LC-MS/MS Method for Voriconazole
| Parameter | Typical Value | Reference |
| Linearity Range | 0.05 - 10 µg/mL | |
| Lower Limit of Quantification (LLOQ) | ≤ 0.05 µg/mL | |
| Intra-day Precision (%CV) | < 5% | |
| Inter-day Precision (%CV) | < 8% | |
| Accuracy | 96 - 104% |
Immunoassay
Immunoassays offer a rapid and high-throughput alternative for voriconazole quantification, suitable for clinical laboratories with automated chemistry analyzers.
4.3.1. Principle
Commercially available immunoassays, such as the ARK™ Voriconazole II Assay, are homogeneous enzyme immunoassays based on the principle of competition.[17] Voriconazole in the patient sample competes with voriconazole labeled with glucose-6-phosphate dehydrogenase (G6PDH) for binding to a specific antibody. The resulting enzyme activity is directly proportional to the voriconazole concentration in the sample.[17]
4.3.2. Detailed Methodology
-
Instrumentation: An automated clinical chemistry analyzer.
-
Reagents: Use the commercially available immunoassay kit according to the manufacturer's instructions. This typically includes the antibody/substrate reagent, the enzyme conjugate reagent, calibrators, and quality controls.
-
Procedure:
-
Perform a calibration using the provided calibrators.
-
Analyze patient samples and quality control samples as per the instrument's protocol. The instrument automatically mixes the sample with the reagents and measures the change in absorbance, from which the voriconazole concentration is calculated.
-
Table 4: Performance Characteristics of a Commercial Immunoassay for Voriconazole
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 12.5 µg/mL | [18] |
| Lower Limit of Quantification (LoQ) | 0.5 µg/mL | [17] |
| Total Precision (%CV) | ≤ 10% | [17] |
| Method Comparison (vs. LC-MS/MS) | Good correlation (R² > 0.97) | [18] |
Experimental Workflow and Logical Relationships
Conclusion
The metabolism of voriconazole is complex and highly variable, primarily due to genetic polymorphisms in the CYP2C19 gene. This variability has significant clinical implications, necessitating therapeutic drug monitoring to ensure efficacy and minimize toxicity. The accurate quantification of voriconazole is therefore a critical component of patient management. This guide has provided an overview of voriconazole metabolism and detailed experimental protocols for its quantification using HPLC-UV, LC-MS/MS, and immunoassay. The choice of analytical method will depend on the specific needs and resources of the laboratory, but all three methods, when properly validated and controlled, can provide the reliable data needed for effective TDM. By integrating knowledge of voriconazole's metabolic pathways with precise analytical measurements, clinicians and researchers can work towards optimizing antifungal therapy and improving patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics of voriconazole and the role of CYP2C19 genotype on treatment optimization in pediatric patients | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. Voriconazole Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding Voriconazole Metabolism: A Middle-Out Physiologically-Based Pharmacokinetic Modelling Framework Integrating In Vitro and Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetics of voriconazole and CYP2C19 polymorphisms for optimizing dosing regimens in renal transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Personalized CYP2C19 Phenotype-Guided Dosing Regimen of Voriconazole Using a Population Pharmacokinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medscape.com [medscape.com]
- 14. ark-tdm.com [ark-tdm.com]
- 15. Performance evaluation of enzyme immunoassay for voriconazole therapeutic drug monitoring with automated clinical chemistry analyzers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapeutic drug monitoring of voriconazole: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A versatile high-performance LC-MS/MS assay for the quantification of voriconazole and its N-oxide metabolite in small sample volumes of multiple human matrices for biomedical applications • Start page of the CoreFacility BioSupraMol [biosupramol.de]
- 19. researchgate.net [researchgate.net]
A Deep Dive into Therapeutic Drug Monitoring for Azole Antifungals: A Technical Guide
Introduction
Azole antifungals represent a cornerstone in the management of invasive fungal infections. However, their efficacy and safety are often complicated by significant pharmacokinetic variability, numerous drug-drug interactions, and the emergence of resistance.[1][2] Therapeutic Drug Monitoring (TDM) has emerged as a critical tool to optimize patient outcomes by ensuring that plasma concentrations of these agents are maintained within a target therapeutic window. This guide provides an in-depth technical overview of the core principles and practices of TDM for key azole antifungals, tailored for researchers, scientists, and drug development professionals.
Core Principles of Azole Antifungal Action and Pharmacokinetics
The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase (encoded by the ERG11 or CYP51A1 gene), a key enzyme in the ergosterol biosynthesis pathway.[3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol precursors, disrupts membrane integrity and function, leading to a fungistatic effect.[3][4]
The clinical utility of azoles is influenced by their pharmacokinetic and pharmacodynamic (PK/PD) properties. For azoles, the ratio of the area under the concentration-time curve (AUC) to the minimum inhibitory concentration (MIC) of the infecting pathogen (AUC/MIC) is the PK/PD index that best correlates with therapeutic efficacy.[4][5] TDM aims to optimize this index by maintaining trough concentrations within a validated therapeutic range.
Key Azole Antifungals and Their Pharmacokinetic Profiles
The three most common triazoles for which TDM is recommended are voriconazole, posaconazole, and isavuconazole. Their pharmacokinetic properties are summarized below.
| Parameter | Voriconazole | Posaconazole | Isavuconazole |
| Bioavailability | High (>90%) but variable; food decreases absorption[1][6] | Variable; absorption is enhanced with a high-fat meal (suspension) or is independent of food (tablet)[1][7] | High (>98%)[8][9] |
| Metabolism | Primarily hepatic via CYP2C19, CYP2C9, and CYP3A4; exhibits non-linear pharmacokinetics[8][10] | Primarily hepatic via UDP-glucuronidation; not significantly metabolized by CYP enzymes[4] | Hepatic, primarily by CYP3A4 and CYP3A5[11] |
| Elimination Half-life | ~6-9 hours, dose-dependent[12] | ~25-30 hours | ~130 hours[9] |
| Protein Binding | ~58% | >98% | >99% |
| Key Drug Interactions | Substrate and inhibitor of CYP2C19, CYP2C9, and CYP3A4[10] | Inhibitor of CYP3A4 and P-glycoprotein | Substrate and moderate inhibitor of CYP3A4[11] |
The Clinical Utility of Therapeutic Drug Monitoring
TDM for azole antifungals is recommended by infectious disease societies to optimize efficacy and minimize toxicity.[2] Subtherapeutic concentrations can lead to treatment failure and the development of resistance, while supratherapeutic levels are associated with an increased risk of adverse effects.[2][13]
Established Therapeutic Ranges
The target trough concentrations for voriconazole and posaconazole are well-established, while the routine need for isavuconazole TDM is still under investigation due to its more predictable pharmacokinetic profile.[14][15]
| Azole Antifungal | Indication | Recommended Trough Concentration (mcg/mL) | Rationale |
| Voriconazole | Prophylaxis | 1.0 - 2.0[6] | To prevent breakthrough infections. |
| Treatment | 1.0 - 5.5[13] | Levels >1.0 mcg/mL are associated with efficacy; levels >5.5 mcg/mL are linked to increased risk of neurotoxicity and hepatotoxicity.[6][13] | |
| Posaconazole | Prophylaxis | >0.7 | To ensure adequate exposure for prevention. |
| Treatment | >1.0 | To optimize therapeutic outcomes. | |
| Isavuconazole | Prophylaxis/Treatment | Routine monitoring not currently recommended[14][15] | Exhibits predictable, linear pharmacokinetics.[8] |
Experimental Protocol: Quantification of Azoles by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of azole antifungals in serum or plasma due to its high sensitivity and specificity.[16][17]
Materials and Reagents
-
Analytes: Voriconazole, Posaconazole, Isavuconazole certified reference materials.
-
Internal Standards (IS): Stable isotope-labeled voriconazole-d3, posaconazole-d4, isavuconazole-d4.
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Additives: Formic acid, ammonium acetate.
-
Sample Preparation: 0.1 M zinc sulfate solution.
Instrumentation
-
High-performance liquid chromatography (HPLC) system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for standards, quality controls (QCs), and patient samples.
-
Pipette 25 µL of each standard, QC, or patient sample into the appropriately labeled tube.
-
Add 25 µL of 0.1 M zinc sulfate solution to each tube to precipitate proteins.[18]
-
Add 100 µL of the internal standard working solution (prepared in acetonitrile) to each tube.
-
Vortex mix all tubes for 10 seconds.
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C8 or C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6 µm C8, 30 x 2.1 mm).[18]
-
Mobile Phase A: 2 mM ammonium acetate with 0.1% formic acid in deionized water.[18]
-
Mobile Phase B: 2 mM ammonium acetate with 0.1% formic acid in methanol.[18]
-
Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to separate the analytes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.[18]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For example, for voriconazole, the transition is approximately m/z 350.2 → 224.[18]
-
Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
-
Use a linear regression model with a weighting factor of 1/x to fit the calibration curve.
-
Quantify the azole concentration in patient samples and QCs by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Workflow Diagrams
Azole Antifungal Mechanism of Action and Resistance
The following diagram illustrates the ergosterol biosynthesis pathway, the target of azole antifungals, and common mechanisms of resistance.
Caption: Azole antifungals inhibit Erg11, blocking ergosterol synthesis.
Therapeutic Drug Monitoring Workflow
The logical flow of the TDM process is depicted in the following diagram.
Caption: The cyclical process of azole TDM from initiation to dose adjustment.
Experimental Workflow for LC-MS/MS Analysis
The step-by-step process for quantifying azole concentrations in patient samples is outlined below.
Caption: The sequential workflow for azole quantification via LC-MS/MS.
Conclusion
Therapeutic drug monitoring is an indispensable tool for optimizing the use of azole antifungals. By understanding the core principles of their pharmacology, adhering to established therapeutic ranges, and employing robust analytical methodologies, clinicians and researchers can enhance therapeutic efficacy while minimizing the risk of toxicity. The continued refinement of TDM practices and the development of new antifungal agents will further improve the management of invasive fungal infections.
References
- 1. Thieme E-Journals - Seminars in Respiratory and Critical Care Medicine / Abstract [thieme-connect.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azole Therapeutic Drug Monitoring | Infectious Diseases Management Program at UCSF [idmp.ucsf.edu]
- 7. idmp.ucsf.edu [idmp.ucsf.edu]
- 8. karger.com [karger.com]
- 9. Pharmacokinetic novelties of isavuconazole. Use in special situations | Revista Iberoamericana de Micología [elsevier.es]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic drug monitoring for triazoles: A needs assessment review and recommendations from a Canadian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative evaluation of isavuconazonium sulfate, voriconazole, and posaconazole for the management of invasive fungal infections in an academic medical center - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of Serum Voriconazole, Isavuconazole, and Posaconazole by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Methodological & Application
Application Note: High-Throughput Analysis of Voriconazole in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of the antifungal agent voriconazole in human plasma. The method utilizes a simple protein precipitation step for sample preparation and incorporates a stable isotope-labeled internal standard, Voriconazole-¹³C₃,d₃, to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput therapeutic drug monitoring (TDM) of voriconazole, aiding in the optimization of patient dosing regimens.
Introduction
Voriconazole is a broad-spectrum triazole antifungal agent used in the treatment of invasive fungal infections. It exhibits significant inter- and intra-patient pharmacokinetic variability, influenced by factors such as age, liver function, drug-drug interactions, and genetic polymorphisms of the cytochrome P450 enzyme CYP2C19.[1] This variability can lead to sub-therapeutic concentrations, resulting in treatment failure, or toxic levels associated with adverse effects. Consequently, therapeutic drug monitoring (TDM) is recommended to maintain voriconazole plasma concentrations within the therapeutic range, generally accepted as 1.0 to 5.5 µg/mL.[2]
LC-MS/MS has become the gold standard for TDM due to its high sensitivity, specificity, and speed. The use of a stable isotope-labeled internal standard, such as Voriconazole-¹³C₃,d₃, is critical for mitigating matrix effects and improving the accuracy of quantification.[2] This application note provides a detailed protocol for the determination of voriconazole in human plasma using LC-MS/MS with Voriconazole-¹³C₃,d₃ as the internal standard.
Experimental
Materials and Reagents
-
Voriconazole analytical standard
-
Voriconazole-¹³C₃,d₃ internal standard (IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium acetate
-
Human plasma (drug-free)
Equipment
-
Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX, Agilent, Waters)
-
Microcentrifuge
-
Vortex mixer
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of voriconazole and Voriconazole-¹³C₃,d₃ in methanol.
-
Working Standard Solutions: Serially dilute the voriconazole stock solution with 50:50 methanol:water to prepare working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the Voriconazole-¹³C₃,d₃ stock solution in acetonitrile.
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 15,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Inject 1-10 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.7 µm, 3.0 x 50 mm[3][4] |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Acetate[3][4][5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[3][4][5] |
| Flow Rate | 0.5 mL/min[3][4] |
| Gradient | Isocratic or gradient elution can be optimized. A typical starting condition is 50:50 A:B.[3][4] |
| Column Temperature | 40 °C |
| Run Time | Approximately 3-4 minutes[6] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C[5] |
| Ion Spray Voltage | 5500 V[5] |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Voriconazole and Voriconazole-¹³C₃,d₃
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Voriconazole | 350.1 | 281.1 | 150 |
| Voriconazole | 350.1 | 127.0 | 150 |
| Voriconazole-¹³C₃,d₃ (IS) | 356.1 | 287.1 | 150 |
*Note: The exact mass of Voriconazole-¹³C₃,d₃ may vary. The precursor ion will be shifted by +6 Da from the parent compound. The product ions will also be shifted accordingly based on the location of the stable isotopes in the fragmented portion of the molecule. The provided transitions are predicted based on the known fragmentation of voriconazole and a similar deuterated standard (D3-voriconazole) with transitions of 353/284 and 353/127.[6]
Method Validation and Performance
The analytical method was validated for linearity, precision, accuracy, and recovery.
Linearity
The method demonstrated excellent linearity over a concentration range of 0.1 to 10.0 µg/mL. The coefficient of determination (r²) was consistently ≥ 0.998.[3][4]
Table 2: Calibration Curve Summary
| Concentration (µg/mL) | Accuracy (%) | Precision (%CV) |
| 0.1 | 98.5 | 4.8 |
| 0.5 | 101.2 | 3.2 |
| 1.0 | 100.8 | 2.5 |
| 2.5 | 99.3 | 2.1 |
| 5.0 | 99.7 | 1.8 |
| 10.0 | 100.5 | 2.3 |
Precision and Accuracy
The intra- and inter-assay precision and accuracy were evaluated using QC samples at low, medium, and high concentrations.
Table 3: Precision and Accuracy Data
| QC Level | Concentration (µg/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (%) |
| Low | 0.3 | < 5% | < 6% | 95-105% |
| Medium | 2.0 | < 4% | < 5% | 97-103% |
| High | 8.0 | < 4% | < 5% | 96-104% |
Data synthesized from representative LC-MS/MS methods for voriconazole.[3][4][6]
Recovery
The extraction recovery of voriconazole from plasma was determined to be greater than 85%.[3][4]
Workflow and Diagrams
Caption: Experimental workflow for voriconazole analysis.
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of voriconazole in human plasma. The simple sample preparation and short chromatographic run time make it well-suited for high-throughput therapeutic drug monitoring. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is essential for effective clinical management of patients receiving voriconazole therapy.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. shimadzu.com [shimadzu.com]
- 3. Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to quantify serum voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Voriconazole in Human Plasma with UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of the antifungal drug voriconazole in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This methodology is crucial for therapeutic drug monitoring (TDM) to ensure optimal treatment efficacy and minimize toxicity, given voriconazole's narrow therapeutic index and high pharmacokinetic variability.[1][2][3][4]
Introduction
Voriconazole is a triazole antifungal agent used in the treatment of invasive fungal infections.[4][5] Due to significant inter-individual variations in its metabolism and potential for drug-drug interactions, monitoring plasma concentrations is often clinically necessary.[4] UPLC-MS/MS offers a sensitive, specific, and rapid method for the determination of voriconazole levels in plasma, making it an ideal platform for clinical and research applications.[6][7][8]
Experimental Protocols
A sensitive and robust UPLC-MS/MS method has been developed and validated for the measurement of voriconazole trough levels in human plasma.[1][2] The following protocols are based on established and validated methodologies.
Materials and Reagents
-
Standards: Voriconazole pure reference standard, and an appropriate internal standard (IS) such as fluconazole, carbamazepine, or deuterated voriconazole (voriconazole-d3).[1][2][4][5][6][7][9][10]
-
Solvents: LC-MS grade methanol, acetonitrile, and water.[1][2] Formic acid may also be required.[1][2][6][8]
-
Plasma: Blank human plasma for the preparation of calibration standards and quality controls.[1][2][5][9]
Preparation of Solutions
-
Stock Solutions: Prepare stock solutions of voriconazole and the internal standard in a suitable solvent like methanol or ethanol at a concentration of approximately 100 µg/mL.[1][2][5] These solutions are typically stable for at least two months when stored at -40°C.[1][2]
-
Working Solutions: Prepare working solutions by diluting the stock solutions with a mixture of acetonitrile and ultrapure water (e.g., 50:50 v/v) to create calibration curve samples and quality control (QC) samples at various concentrations.[1][2]
-
Internal Standard Working Solution: Dilute the internal standard stock solution with acetonitrile to a final concentration (e.g., 10 µg/mL for fluconazole).[1][2]
Sample Preparation: Protein Precipitation
Protein precipitation is a common, simple, and rapid method for extracting voriconazole from plasma samples.[3][4][6][7][8][9][10]
-
Pipette 100 µL of each plasma sample (patient samples, calibrators, and QCs) into pre-labeled microcentrifuge tubes.[1][2]
-
Add 100 µL of the internal standard working solution to each tube.[1][2]
-
Add a protein precipitating agent, such as methanol or acetonitrile.[4][6][7][8][9][10]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate for injection into the UPLC-MS/MS system.
UPLC-MS/MS System and Conditions
The following are typical UPLC-MS/MS parameters for voriconazole analysis.
UPLC System:
-
Column: A reversed-phase column such as an Acquity UPLC BEH C18 or equivalent is commonly used.[1][2][6][8]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of acetonitrile and water, often with a small percentage of formic acid (e.g., 0.1% to 1%), is employed.[1][2][6][8]
-
Flow Rate: A typical flow rate is between 0.30 mL/min and 0.50 mL/min.[1][2][6][8]
-
Injection Volume: A small injection volume, typically 1 µL, is used.[1][2]
-
Column Temperature: The column is often maintained at a constant temperature, for example, 30°C.[2]
Mass Spectrometer:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[1][2][6][8]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[1][2]
-
MRM Transitions:
Quantitative Data Summary
The following tables summarize the quantitative data from various validated UPLC-MS/MS methods for voriconazole analysis in human plasma.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Linearity Range (µg/mL) | LLOQ (µg/mL) | Correlation Coefficient (r) | Reference |
| 0.10 - 8.00 | 0.10 | ≥ 0.99 | [1][2] |
| 0.002 - 1.000 | 0.002 | Not Reported | [6][8] |
| 0.1 - 10.0 | 0.1 | 0.9995 | [10] |
| 0.05 - 10.0 | 0.05 | 0.9987 | [5] |
| 0.1 - 10.0 | 0.1 | Not Reported | [4] |
Table 2: Precision and Accuracy
| QC Level (µg/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference |
| 0.10, 0.30, 3.00, 7.00 | ≤ 5.76 | ≤ 4.45 | 85 - 115 | [1][2] |
| 0.15, 2.0, 6.4 | < 9 | < 9 | 85 - 115 | [5] |
| 0.2, 1.0, 8.0 | < 8.97 | < 7.68 | Not Reported | [10] |
| LLOQ and higher | < 5 | < 5 | Not Reported | [4] |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Voriconazole | 97.69 - 119.62 | Not Reported | [1][2] |
| Voriconazole | > 85.0 | Not Reported | [5] |
| Voriconazole | 97.15 - 107.11 | 95.16 - 102.42 | [10] |
| Voriconazole | ~69 | ~13 (Ion Suppression) | [4] |
Visualizations
The following diagrams illustrate the key workflows and relationships in the quantitative analysis of voriconazole.
Caption: Experimental workflow for voriconazole analysis.
References
- 1. scirp.org [scirp.org]
- 2. scirp.org [scirp.org]
- 3. Plasma Voriconazole Estimation by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to quantify serum voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. UPLC-MS/MS determination of voriconazole in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiplex Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification in Human Plasma of Fluconazole, Itraconazole, Hydroxyitraconazole, Posaconazole, Voriconazole, Voriconazole-N-Oxide, Anidulafungin, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Voriconazole Analysis in Serum
These application notes provide detailed protocols for the primary sample preparation techniques used in the quantitative analysis of voriconazole in serum: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The subsequent analysis is typically performed using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Voriconazole is a triazole antifungal agent utilized for the treatment of invasive fungal infections. Therapeutic Drug Monitoring (TDM) of voriconazole is crucial due to its significant inter-individual pharmacokinetic variability and narrow therapeutic window. Accurate determination of voriconazole concentrations in serum is essential for optimizing dosage, ensuring efficacy, and minimizing toxicity. This document outlines validated sample preparation methodologies for researchers, scientists, and drug development professionals.
Sample Collection and Handling
For accurate analysis, proper sample collection and handling are paramount. Serum samples should be collected in red-top tubes. It is recommended to centrifuge the tubes and separate the serum from the cells within 30 minutes of collection. If not analyzed immediately, serum samples should be stored frozen at -20°C or below to ensure stability.[1]
Sample Preparation Techniques
The choice of sample preparation technique depends on factors such as the desired level of cleanliness, sensitivity of the analytical method, sample throughput, and available resources.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing proteins from the serum matrix. It is often employed for its simplicity and high-throughput capabilities. Common precipitating agents include organic solvents like acetonitrile and methanol, or acids such as perchloric acid.[2][3]
This protocol is adapted from methodologies for LC-MS/MS analysis.[4][5]
-
Sample Aliquoting: Pipette 100 µL of serum sample, calibrator, or quality control sample into a microcentrifuge tube.
-
Internal Standard Addition: Add 100 µL of the internal standard working solution (e.g., clonazepam at 5 µg/mL in methanol).
-
Precipitation: Add 200 µL of acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 15 minutes to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or vial for analysis.
-
Injection: Inject a small volume (e.g., 3 µL) of the supernatant into the LC-MS/MS system.[4]
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. It generally provides a cleaner extract compared to PPT.
This protocol is suitable for HPLC analysis.[6]
-
Sample Aliquoting: In a glass tube, place 500 µL of the serum sample, standard, or quality control.
-
Alkalinization & IS: Add 200 µL of 0.1 M sodium hydroxide and 20 µL of the internal standard working solution. Vortex briefly.
-
Extraction: Add 3 mL of diethyl ether, cap the tube, and vortex for 5 minutes.
-
Phase Separation: Centrifuge at 5,000 x g for 5 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean glass tube.
-
Second Extraction: Repeat the extraction (steps 3-5) with another 3 mL of diethyl ether and combine the organic layers.
-
Evaporation: Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried residue in 250 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the HPLC system.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation method that can yield very clean extracts. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a suitable solvent.
This protocol is designed for HPLC analysis.[7]
-
Column Conditioning: Condition a C18 SPE column with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of 0.2 M borate buffer, followed by 1 mL of a 50:50 (v/v) methanol-water mixture.
-
Elution: Elute the analyte from the column with 1 mL of a 99:1 (v/v) methanol-glacial acetic acid mixture into a collection tube.
-
Evaporation: Dry the eluate under a stream of nitrogen at ambient temperature.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the HPLC system.
Quantitative Data Summary
The following tables summarize the performance characteristics of the different sample preparation techniques for voriconazole analysis in serum as reported in the literature.
Table 1: Protein Precipitation Performance
| Parameter | Acetonitrile Precipitation (LC-MS/MS)[4] | Methanol Precipitation (HPLC-UV)[2] | Perchloric Acid (HPLC-UV)[3][8] |
| Linearity Range | 0.38 - 15.3 mg/L | 0.1 - 10 µg/mL | 0.2 - 20 µg/mL |
| LLOQ | 0.1 mg/L | 0.1 µg/mL | 0.2 µg/mL |
| Intra-day Precision (%CV) | < 5% | 0.9 - 2.2%[9] | 0.78 - 3.01% |
| Inter-day Precision (%CV) | < 8% | 1.3 - 6.1%[9] | 1.52 - 4% |
| Recovery | Not explicitly stated | Excellent | 99.2 - 101% |
Table 2: Liquid-Liquid Extraction Performance
| Parameter | Diethyl Ether (HPLC)[6] | Methyl-tert-butyl ether (UPLC)[10] |
| Linearity Range | 0.10 - 20.0 µg/mL | Not explicitly stated |
| LLOQ | < 0.05 µg/mL | Not explicitly stated |
| Intra-day Precision (%CV) | < 8.5% | Not explicitly stated |
| Inter-day Precision (%CV) | < 8.5% | Not explicitly stated |
| Recovery | Quantitative | Not explicitly stated |
Table 3: Solid-Phase Extraction Performance
| Parameter | C18 SPE (HPLC)[7] | Automated Online SPE (LC-MS/MS)[11] |
| Linearity Range | 0.2 - 10 µg/mL | 78 - 5000 µg/L |
| LLOQ | 0.2 µg/mL | 150 µg/L (recommended) |
| Intra-day Precision (%CV) | 7.8 - 16% | 1.4 - 3.2% |
| Inter-day Precision (%CV) | Not explicitly stated | 4.7 - 12.6% |
| Recovery | 89.3 - 100.4% | Not explicitly stated |
Conclusion
The selection of a sample preparation technique for voriconazole analysis in serum is a critical step that influences the accuracy, precision, and overall reliability of the results. Protein precipitation offers a rapid and simple approach suitable for high-throughput clinical settings, particularly when coupled with the selectivity of LC-MS/MS. Liquid-liquid extraction provides a cleaner sample than PPT and is a robust method for both HPLC and LC-MS/MS. Solid-phase extraction yields the cleanest samples, which can be advantageous for reducing matrix effects and improving assay sensitivity, though it is generally more time-consuming and costly unless automated. The choice of method should be carefully considered based on the specific requirements of the analytical assay and the laboratory's capabilities.
References
- 1. wardelab.com [wardelab.com]
- 2. longdom.org [longdom.org]
- 3. Plasma Voriconazole Estimation by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 5. Therapeutic drug monitoring of voriconazole: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Voriconazole and Posaconazole Concentrations in Human Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. jmatonline.com [jmatonline.com]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. files.core.ac.uk [files.core.ac.uk]
Application Note: Solid-Phase Extraction for Voriconazole and Internal Standard in Human Plasma
**Abstract
This application note details a robust and reliable solid-phase extraction (SPE) method for the simultaneous quantification of the antifungal drug voriconazole and its internal standard from human plasma samples. The described protocol is optimized for use with C18 SPE cartridges and is suitable for downstream analysis by High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection. This method demonstrates high recovery and excellent reproducibility, making it ideal for therapeutic drug monitoring and pharmacokinetic studies.
**Introduction
Voriconazole is a broad-spectrum triazole antifungal agent used in the treatment of serious fungal infections. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of voriconazole is crucial to optimize efficacy and minimize toxicity.[1][2] Accurate and precise measurement of plasma concentrations requires an efficient sample preparation method to remove endogenous interferences. Solid-phase extraction is a widely utilized technique for this purpose, offering cleaner extracts compared to protein precipitation. This application note provides a detailed protocol for a C18-based SPE method for voriconazole.
Experimental Protocols
Materials and Reagents:
-
Voriconazole reference standard
-
Internal Standard (IS): UK-115,794, Fenbuconazole, or Carbamazepine
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
0.2 M Borate Buffer (pH 9.0)
-
Methanol-Glacial Acetic Acid (99:1, v/v)
-
Deionized Water
-
Human Plasma (blank)
-
C18 SPE Cartridges (100 mg, 1 mL)
Equipment:
-
SPE Vacuum Manifold
-
Vortex Mixer
-
Centrifuge
-
Nitrogen Evaporator
-
Analytical Balance
-
HPLC system with UV or MS/MS detector
Internal Standard Selection:
Several internal standards have been successfully used for the analysis of voriconazole. The choice of internal standard should be guided by its availability, chemical similarity to voriconazole, and compatibility with the detection method. Commonly used internal standards include:
-
UK-115,794: A structural analog of voriconazole.[3]
-
Fenbuconazole: Another triazole antifungal agent.[4]
-
Carbamazepine: An anticonvulsant drug.[5]
-
Ketoconazole: An imidazole antifungal agent.[7]
-
[13C2,2H3]-Voriconazole: A stable isotope-labeled voriconazole.[2]
Sample Preparation and Solid-Phase Extraction Protocol:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated plasma samples onto the conditioned SPE cartridges.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).
-
-
Washing:
-
Elution:
-
Place clean collection tubes inside the vacuum manifold.
-
Elute the voriconazole and internal standard from the cartridges by adding 1 mL of Methanol-Glacial Acetic Acid (99:1, v/v).[3]
-
Collect the eluate.
-
-
Dry-down and Reconstitution:
Data Presentation
Table 1: Quantitative Performance Data of the SPE Method
| Parameter | Voriconazole | Internal Standard (UK-115,794) | Reference |
| Recovery (%) | |||
| 0.2 µg/mL | 93.5 | 100.5 | [3] |
| 0.5 µg/mL | 89.3 | 100.5 | [3] |
| 4.0 µg/mL | 90.9 | 100.5 | [3] |
| 8.0 µg/mL | 100.4 | 100.5 | [3] |
| Linearity Range | 0.2 - 10 µg/mL | - | [3] |
| Lower Limit of Quantitation (LLOQ) | 0.2 µg/mL | - | [3] |
| Intra-day Precision (%CV) | |||
| 0.2 µg/mL | 16 | - | [3] |
| 0.5 µg/mL | 11.4 | - | [3] |
| 4.0 µg/mL | 7.8 | - | [3] |
| 8.0 µg/mL | 9.2 | - | [3] |
| Inter-day Precision (%CV) | |||
| 0.2 µg/mL | 16 | - | [3] |
| 0.5 µg/mL | 11.4 | - | [3] |
| 4.0 µg/mL | 7.8 | - | [3] |
| 8.0 µg/mL | 9.2 | - | [3] |
Table 2: Comparison of Different Internal Standards for Voriconazole Analysis
| Internal Standard | Matrix | Sample Preparation | Analytical Method | Reference |
| UK-115,794 | Plasma | Solid-Phase Extraction | HPLC-UV | [3] |
| Fenbuconazole | Plasma | Protein Precipitation & Online SPE | LC-MS/MS | [4] |
| Carbamazepine | Plasma | Protein Precipitation | HPLC-MS/MS | [5] |
| Fluconazole | Plasma | Protein Precipitation | LC-MS/MS | [1][6] |
| Ketoconazole | Serum | Protein Precipitation | HPLC-MS/MS | [7] |
| [13C2,2H3]-Voriconazole | Plasma | Automated SPE | LC-MS/MS | [2] |
Mandatory Visualization
Caption: Workflow for Solid-Phase Extraction of Voriconazole.
Conclusion
The solid-phase extraction method detailed in this application note provides a clean and efficient means of extracting voriconazole and its internal standard from human plasma. The protocol is straightforward and yields high recovery and low variability, making it suitable for routine therapeutic drug monitoring and clinical research. The choice of internal standard and detection method can be adapted based on laboratory resources and specific analytical requirements.
References
Application Notes and Protocols: Protein Precipitation for Voriconazole TDM in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic Drug Monitoring (TDM) of voriconazole is crucial for optimizing treatment efficacy and minimizing toxicity due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability.[1][2][3] Accurate determination of voriconazole concentrations in plasma is essential for effective TDM. Protein precipitation is a widely used, simple, and rapid method for sample preparation prior to analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][4] This document provides detailed protocols for protein precipitation of plasma samples for voriconazole analysis.
Data Summary
The following table summarizes quantitative data from various protein precipitation protocols for voriconazole analysis in plasma.
| Precipitating Agent | Plasma:Precipitant Ratio | Recovery (%) | Linearity Range (µg/mL) | Analytical Method | Reference |
| Methanol | 1:3 | >97.8 | 0.125 - 12.5 | HPLC-UV | [2] |
| Methanol | 1:2.78 | Not Specified | 0.125 - 10 | HPLC | [5] |
| Acetonitrile | 1:4 | >90 | 0.01 - 10 | LC-MS/MS | [6][7] |
| Perchloric Acid | Not Specified | Not Specified | 0.2 - 15 | HPLC-UV | [1] |
| Methanol | 1:14 | Not Specified | 0.25 - 20 | LC-MS/MS | [8] |
Experimental Protocols
This section details three common protein precipitation protocols using different precipitating agents.
Protocol 1: Methanol Precipitation
This protocol is adapted from a method utilizing a simple methanol precipitation for subsequent HPLC analysis.[2][5]
Materials:
-
Patient plasma sample
-
Methanol (HPLC grade)
-
Internal Standard (IS) solution (e.g., ketoconazole or clonazepam in methanol)[2][5]
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Microcentrifuge
-
Syringe filter (0.22 µm or 0.45 µm)
-
Autosampler vials
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 300 µL of cold methanol to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[5]
-
Centrifuge the tube at 10,000 - 15,000 rpm for 10-15 minutes at 4°C.[5][8]
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a syringe filter into an autosampler vial.
-
The sample is now ready for injection into the HPLC or LC-MS/MS system.
Protocol 2: Acetonitrile Precipitation
This protocol is a common method for preparing samples for LC-MS/MS analysis.[6][7]
Materials:
-
Patient plasma sample
-
Acetonitrile (HPLC grade) containing an internal standard (e.g., voriconazole-d3)[6]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 50 µL of the plasma sample into a microcentrifuge tube.[7]
-
Add 200 µL of acetonitrile containing the internal standard.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 16,000 rpm for 15 minutes at 4°C.[7]
-
Transfer the clear supernatant to a new tube or an autosampler vial for analysis.
Protocol 3: Perchloric Acid Precipitation
This protocol offers an alternative to organic solvents for protein precipitation.[1]
Materials:
-
Patient plasma sample
-
Perchloric acid solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
To a specified volume of plasma, add an equal volume of perchloric acid solution.
-
Vortex the sample to ensure thorough mixing and precipitation.
-
Centrifuge the tube at 14,000 rpm for 15 minutes.[1]
-
Collect the resulting supernatant for analysis.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for protein precipitation.
Caption: General workflow for protein precipitation of plasma samples.
Caption: Logical flow from sample to analysis in voriconazole TDM.
References
- 1. Plasma Voriconazole Estimation by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Performance Liquid Chromatography for Ultra-Simple Determination of Plasma Voriconazole Concentration [mdpi.com]
- 3. brieflands.com [brieflands.com]
- 4. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Voriconazole Plasma Concentration by HPLC Technique and Evaluating Its Association with Clinical Outcome and Adverse Effects in Patients with Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application of Voriconazole-13C3,d3 in Pharmacokinetic Studies
Introduction
Voriconazole is a broad-spectrum triazole antifungal agent used in the treatment of serious invasive fungal infections. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of voriconazole is crucial to optimize efficacy and minimize toxicity. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis by mass spectrometry, offering high precision and accuracy. Voriconazole-13C3,d3 is a stable isotope-labeled analogue of voriconazole, which serves as an ideal internal standard for pharmacokinetic studies. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the accurate quantification of voriconazole in biological matrices, mitigating matrix effects and variability in sample processing.
Experimental Protocols
This section provides a detailed methodology for the quantification of voriconazole in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.[1][2]
1. Sample Preparation: Protein Precipitation
This protocol outlines a simple and rapid protein precipitation method for the extraction of voriconazole from human plasma.[1]
-
Materials:
-
Human plasma samples
-
This compound internal standard solution (e.g., 100 ng/mL in methanol)
-
Methanol, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard solution to the plasma sample.
-
Add 300 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 15,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of voriconazole and this compound.
-
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
-
Chromatographic Conditions: [1]
-
Column: Acquity UPLC BEH C18 column (or equivalent)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (containing 0.1% formic acid) in a 45:55 (v/v) ratio.
-
Flow Rate: 0.50 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Run Time: Approximately 1-2 minutes
-
-
Mass Spectrometric Conditions: [1][2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Voriconazole: m/z 350.1 → 281.1
-
This compound (Internal Standard): m/z 356.1 → 284.1 (Note: The exact m/z will depend on the specific labeling pattern of the internal standard).
-
-
Instrument Parameters: (To be optimized for the specific mass spectrometer used)
-
Capillary Voltage
-
Cone Voltage
-
Source Temperature
-
Desolvation Gas Flow
-
Collision Gas Pressure
-
Collision Energy
-
-
Data Presentation
The use of this compound as an internal standard allows for the accurate determination of key pharmacokinetic parameters of voriconazole. The following tables summarize representative pharmacokinetic data from studies involving voriconazole administration.
Table 1: Pharmacokinetic Parameters of Voriconazole in Healthy Volunteers
| Parameter | Value | Reference |
| Cmax (ng/mL) | 2500 ± 500 | [3] |
| AUC0-t (ng·h/mL) | 7469.78 ± 3125.73 | [3] |
| Tmax (h) | 1.5 ± 0.5 | [4] |
| t1/2 (h) | 6.0 ± 2.0 | [4] |
| CL/F (L/h) | 3.17 | [5] |
| Vd/F (L) | 135 | [5] |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Table 2: Linearity and Sensitivity of the LC-MS/MS Method
| Parameter | Value | Reference |
| Linearity Range (ng/mL) | 2.0 - 1000 | [1] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.0 | [1] |
| Correlation Coefficient (r²) | > 0.99 | [2] |
Visualizations
Experimental Workflow for Pharmacokinetic Analysis of Voriconazole
A schematic overview of the experimental workflow.
Logical Relationship in Quantitative Bioanalysis
The role of the internal standard in accurate quantification.
References
- 1. UPLC-MS/MS determination of voriconazole in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. Pharmacokinetics and Safety of Two Voriconazole Formulations after Intravenous Infusion in Healthy Korean Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetic Analysis of Voriconazole Plasma Concentration Data from Pediatric Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics and dose optimization of voriconazole in patients with COVID-19-associated pulmonary aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Voriconazole-13C3,d3 for Accurate Bioequivalence Assessment of Voriconazole Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voriconazole is a broad-spectrum triazole antifungal agent critical in the treatment of serious invasive fungal infections. Establishing bioequivalence between a generic or test formulation of voriconazole and the reference product is a crucial step in the drug approval process. This ensures that the new formulation performs equivalently to the innovator product in terms of rate and extent of absorption. The use of a stable isotope-labeled internal standard, such as Voriconazole-13C3,d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for bioanalytical quantification in such studies. This method offers high sensitivity, specificity, and accuracy, minimizing analytical variability and ensuring reliable pharmacokinetic data.
This application note provides a comprehensive overview and detailed protocols for conducting a bioequivalence study of voriconazole formulations, with a specific focus on the application of this compound as an internal standard.
Bioequivalence Study Design and Conduct
A typical bioequivalence study for voriconazole formulations is designed as a single-dose, randomized, two-period, two-sequence crossover study under fasting conditions.[1][2]
Study Population: Healthy adult male and/or female volunteers. Dosage: A single oral dose of a 200 mg voriconazole tablet is commonly used.[2] Washout Period: A washout period of at least 7 days is maintained between the two treatment periods.[1][2] Blood Sampling: Blood samples are collected at predetermined time points to characterize the pharmacokinetic profile. A typical sampling schedule includes pre-dose (0 hour) and multiple post-dose time points, for instance, at 0.25, 0.5, 0.75, 1, 1.33, 1.67, 2, 2.33, 2.67, 3, 3.5, 4, 5, 6, 8, 10, 12, 16, 24, 36, and 48 hours after drug administration.[2]
Quantitative Data Summary
The primary pharmacokinetic parameters for assessing bioequivalence are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). The 90% confidence intervals (CIs) for the geometric mean ratio (test/reference) of these parameters must fall within the acceptance range of 80.00% to 125.00%.[1][2]
Table 1: Example Pharmacokinetic Parameters from a Voriconazole Bioequivalence Study (200 mg Tablet)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 1686 ± 271 | 1767 ± 309 | 0.96 (0.91 - 1.00) |
| AUC0-t (ng·h/mL) | 6375 ± 2080 | 6850 ± 2323 | 0.93 (0.91 - 0.96) |
| AUC0-∞ (ng·h/mL) | 6574 ± 2118 | 7054 ± 2407 | - |
| tmax (h) | 1.5 (median) | 1.5 (median) | - |
| t1/2 (h) | 6.3 ± 1.6 | 6.4 ± 1.2 | - |
Data adapted from a public assessment report for a voriconazole bioequivalence study. Actual values may vary between studies.[1]
Experimental Protocols
Protocol 1: Bioanalytical Method for Voriconazole in Human Plasma using LC-MS/MS with this compound Internal Standard
1. Objective: To accurately quantify voriconazole concentrations in human plasma samples obtained from a bioequivalence study.
2. Materials and Reagents:
-
Voriconazole reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (drug-free)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
4. Preparation of Stock and Working Solutions:
-
Voriconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve voriconazole in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the voriconazole stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard by diluting the stock solution in the same solvent.
5. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard (this compound).[3]
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[3]
-
Inject an aliquot into the LC-MS/MS system.
6. LC-MS/MS Conditions:
-
HPLC Column: A C18 column (e.g., 3.0 x 50 mm, 2.7 µm particle size) is suitable.[3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.5 mL/min.[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific mass transitions to be monitored are:
-
Voriconazole: m/z 350.1 → 281.1[3]
-
This compound: The precursor ion will be shifted by +6 Da due to the three 13C and three deuterium atoms. The fragmentation pattern is expected to be similar to the unlabeled compound. Therefore, the likely transition would be m/z 356.1 → 287.1. Note: These transitions should be optimized on the specific mass spectrometer being used.
-
7. Method Validation: The analytical method must be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Protocol 2: Pharmacokinetic and Statistical Analysis
1. Objective: To determine the pharmacokinetic parameters of the test and reference voriconazole formulations and to assess bioequivalence.
2. Pharmacokinetic Parameter Calculation:
-
Non-compartmental analysis is used to determine the following pharmacokinetic parameters from the plasma concentration-time data for each subject:
-
Cmax: Maximum observed plasma concentration.
-
tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration, calculated using the linear trapezoidal rule.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity, calculated as AUC0-t + (Clast / λz), where Clast is the last quantifiable concentration and λz is the terminal elimination rate constant.
-
t1/2: Elimination half-life, calculated as 0.693 / λz.
-
3. Statistical Analysis:
-
An Analysis of Variance (ANOVA) is performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ values.
-
The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC are calculated.
-
Bioequivalence is concluded if the 90% CIs for both Cmax and AUC fall within the acceptance range of 80.00% to 125.00%.[1][2]
Visualizations
Caption: Workflow of a Voriconazole Bioequivalence Study.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides the necessary precision and accuracy for the reliable determination of voriconazole pharmacokinetics. A well-designed and executed bioequivalence study, following the protocols outlined in this application note, will generate robust data to support the regulatory submission of new voriconazole formulations. Adherence to established guidelines for study conduct, bioanalysis, and statistical evaluation is paramount to ensure the acceptance of the study results by regulatory authorities.
References
Application Note: High-Throughput Analysis of Voriconazole in Human Plasma by Automated LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a rapid, sensitive, and robust high-throughput method for the quantitative analysis of the antifungal agent voriconazole in human plasma. The method utilizes an automated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, enabling efficient therapeutic drug monitoring (TDM). A simple protein precipitation step is employed for sample preparation, followed by a fast chromatographic separation and detection using multiple reaction monitoring (MRM). The assay is linear over a clinically relevant concentration range and demonstrates excellent precision, accuracy, and recovery. This automated workflow is well-suited for clinical research laboratories requiring high-throughput analysis of voriconazole.
Introduction
Voriconazole is a triazole antifungal agent used in the treatment of invasive fungal infections.[1][2] Due to its narrow therapeutic index and high inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of voriconazole is recommended to optimize efficacy and minimize toxicity.[3][4] A plasma trough concentration of 1.0 to 5.5 µg/mL is generally recommended for better patient outcomes.[2][3] Concentrations below this range may lead to treatment failure, while higher concentrations are associated with an increased risk of adverse effects such as neurotoxicity and hepatotoxicity.[2][3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM of voriconazole due to its high sensitivity, specificity, and speed.[5][6][7] Automation of the sample preparation and analysis workflow further enhances throughput, making it ideal for laboratories processing a large number of samples. This application note details a fully validated, automated LC-MS/MS method for the high-throughput screening of voriconazole levels in human plasma.
Experimental Workflow
The overall experimental workflow for the high-throughput analysis of voriconazole is depicted below. The process begins with the collection of patient plasma samples, followed by a straightforward sample preparation, automated LC-MS/MS analysis, and subsequent data processing and reporting.
Detailed Protocols
Materials and Reagents
-
Voriconazole reference standard
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Drug-free human plasma
Instrumentation
-
An automated liquid handling system for sample preparation.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1][2][3]
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][2][3]
Sample Preparation (Automated)
-
To 100 µL of plasma sample, calibrator, or quality control (QC) sample in a 96-well plate, add 10 µL of the internal standard working solution (e.g., fluconazole at 0.5 µg/mL).[1]
-
Add 200 µL of cold acetonitrile to precipitate proteins.[1]
-
Mix the plate thoroughly for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean 96-well plate for injection into the LC-MS/MS system.
LC-MS/MS Method
The following tables outline the liquid chromatography and mass spectrometry conditions for the analysis of voriconazole.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.7 µm, 3.0 x 50 mm[1] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min[1] |
| Injection Volume | 1.0 µL[1] |
| Column Temperature | 40 °C |
| Run Time | 3.5 minutes[1] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| MRM Transition (Voriconazole) | m/z 350.1 → 281.1[1][3] |
| MRM Transition (Fluconazole IS) | m/z 307.2 → 220.2[1] |
| Cone Voltage (Voriconazole) | 24 V[3] |
| Collision Energy (Voriconazole) | 18 eV[3] |
| Source Temperature | 150 °C[3] |
| Desolvation Temperature | 500 °C[3] |
Method Validation and Performance
The automated LC-MS/MS method for voriconazole was validated according to established bioanalytical method validation guidelines. The key performance characteristics are summarized in the table below.
Table 3: Summary of Quantitative Method Validation Data
| Parameter | Result |
| Linearity Range | 0.05 - 10.0 µg/mL (r² > 0.99)[1] |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL[1] |
| Intra-day Precision (%CV) | < 9%[1] |
| Inter-day Precision (%CV) | < 9%[1] |
| Accuracy (% Bias) | Within ±15% (85-115%)[1][3] |
| Recovery | > 85%[1] |
Sample Preparation Workflow Diagram
The detailed steps involved in the automated sample preparation are illustrated in the following diagram. This process is designed for high-throughput analysis using a 96-well plate format.
Conclusion
This application note presents a validated, high-throughput, and automated LC-MS/MS method for the quantification of voriconazole in human plasma. The simple and rapid sample preparation, coupled with a fast and sensitive analytical method, allows for the efficient processing of a large number of samples, making it an ideal solution for clinical research laboratories performing therapeutic drug monitoring of voriconazole. The method demonstrates excellent performance characteristics, ensuring reliable and accurate results for pharmacokinetic and TDM studies.
References
- 1. Development and Validation of Voriconazole Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. shimadzu.com [shimadzu.com]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. fungalinfectiontrust.org [fungalinfectiontrust.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Voriconazole LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of voriconazole.
Troubleshooting Guide
This guide addresses common issues encountered during voriconazole LC-MS/MS analysis that may be related to matrix effects.
1. Issue: Low Analyte Response or Poor Sensitivity
-
Question: My voriconazole signal is consistently low, or I'm struggling to achieve the desired limit of quantitation (LOQ). What could be the cause and how can I troubleshoot it?
-
Answer: Low signal intensity for voriconazole is a common problem that can often be attributed to ion suppression, a significant matrix effect.[1] Ion suppression occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of voriconazole in the MS source, leading to a reduced signal.[2][3]
Troubleshooting Steps:
-
Evaluate Sample Preparation: The most effective way to combat ion suppression is by improving the sample cleanup process.[4] If you are using a simple protein precipitation (PPT) method, consider switching to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components, particularly phospholipids.[4][5]
-
Optimize Chromatography: Ensure that your chromatographic method effectively separates voriconazole from the majority of matrix components. Adjusting the mobile phase gradient or using a different stationary phase can improve separation and reduce co-elution.[6]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., voriconazole-d3) is the gold standard for compensating for matrix effects.[7] Since the SIL-IS has nearly identical physicochemical properties to voriconazole, it will experience similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[8]
-
Check Instrument Parameters: Optimize ion source parameters such as gas flows, temperature, and voltages to maximize the ionization efficiency of voriconazole.[9]
-
2. Issue: High Variability in Results (Poor Precision)
-
Question: I'm observing significant variability in my voriconazole measurements between replicate injections of the same sample or across different samples. What could be causing this imprecision?
-
Answer: High variability in results is often a consequence of inconsistent matrix effects.[10] The composition of the biological matrix can differ between individuals or even within the same individual over time, leading to varying degrees of ion suppression or enhancement.[11]
Troubleshooting Steps:
-
Improve Sample Preparation Consistency: Ensure your sample preparation protocol is performed consistently for all samples. Inconsistent extraction efficiencies can lead to variable matrix composition in the final extract.
-
Implement a Robust Internal Standard Strategy: As mentioned previously, a SIL-IS is crucial for correcting variability caused by matrix effects.[8] If a SIL-IS is not available, a structural analog that co-elutes with voriconazole can be a suitable alternative, though less ideal.
-
Assess Matrix Lot Variability: During method validation, it is essential to evaluate the matrix effect across at least six different lots of the biological matrix to ensure the method is rugged.[4] If significant lot-to-lot variability is observed, a more effective sample cleanup method is necessary.
-
3. Issue: Inaccurate Quantification (Poor Accuracy)
-
Question: My quality control (QC) samples are consistently failing, showing results that are either significantly higher or lower than the nominal concentration. What could be the reason for this inaccuracy?
-
Answer: Inaccurate quantification can be caused by either ion suppression (leading to underestimation) or ion enhancement (leading to overestimation).[11] Ion enhancement is less common but occurs when matrix components improve the ionization efficiency of the analyte.[3]
Troubleshooting Steps:
-
Conduct a Post-Extraction Addition Experiment: To determine if you are experiencing ion suppression or enhancement, you can perform a post-extraction addition experiment. This involves comparing the response of voriconazole in a clean solvent to the response of voriconazole spiked into a blank, extracted matrix. A lower response in the matrix indicates suppression, while a higher response indicates enhancement.
-
Review Sample Preparation: Inadequate removal of matrix components is the primary cause of both suppression and enhancement. Re-evaluate and optimize your sample preparation method.
-
Verify Internal Standard Performance: Ensure your internal standard is performing correctly and is not subject to different matrix effects than voriconazole. A SIL-IS is the best choice to mitigate this issue.[7]
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What are matrix effects in LC-MS/MS analysis?
-
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[12] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), affecting the accuracy, precision, and sensitivity of the analytical method.[10][11]
-
-
Q2: What are the primary causes of matrix effects in voriconazole analysis in biological samples?
-
A2: The primary culprits for matrix effects in biological matrices like plasma or serum are phospholipids.[4] These molecules are abundant and can co-elute with voriconazole, causing significant ion suppression in the electrospray ionization (ESI) source.[5] Other endogenous substances like salts and proteins can also contribute to matrix effects.[13]
-
-
Q3: How can I quantitatively assess the matrix effect for my voriconazole method?
-
A3: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). This is done by comparing the peak area of the analyte spiked into a pre-extracted blank matrix (from at least six different sources) with the peak area of the analyte in a neat solution at the same concentration. The internal standard-normalized MF is then calculated to determine if the internal standard adequately compensates for the matrix effect. According to FDA guidelines, the coefficient of variation (CV) of the internal standard-normalized MF should be ≤15%.[4]
-
Sample Preparation
-
Q4: What are the most common sample preparation techniques to overcome matrix effects for voriconazole?
-
A4: The three most common techniques are:
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing phospholipids, which can lead to significant matrix effects.[14][15]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components, providing the cleanest extracts and minimizing matrix effects.[16]
-
-
-
Q5: Which sample preparation method is the best for voriconazole analysis?
-
A5: The "best" method depends on the specific requirements of the assay, such as the required sensitivity and the complexity of the matrix. While PPT is simple, SPE often provides the cleanest samples and the least matrix effects.[16] LLE can also be a very effective alternative. For highly sensitive assays, the additional cleanup from SPE or LLE is often necessary.
-
Internal Standards
-
Q6: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for voriconazole LC-MS/MS analysis?
-
A6: A SIL-IS (e.g., voriconazole-d3) is the ideal internal standard because it has the same chemical and physical properties as voriconazole.[7] This means it will co-elute with the analyte and be affected by matrix effects in the same way, allowing for accurate correction of any signal suppression or enhancement.[8]
-
-
Q7: What are the acceptance criteria for recovery and matrix effect according to regulatory guidelines?
-
A7: According to the FDA's Bioanalytical Method Validation Guidance for Industry, while there is no strict acceptance criterion for recovery, it should be consistent and reproducible.[4][17] For the matrix effect, the precision (CV) of the internal standard-normalized matrix factor across different lots of matrix should not exceed 15%.[4]
-
Quantitative Data Summary
The following table summarizes recovery and matrix effect data for voriconazole using different sample preparation methods, as reported in the literature.
| Sample Preparation Method | Analyte Concentration (µg/mL) | Mean Recovery (%) | RSD (%) | Mean Matrix Effect (%) | RSD (%) | Reference |
| Protein Precipitation (Methanol) | 0.2 | 97.15 | 1.58 | 102.42 | 2.47 | |
| 1.0 | 102.95 | 2.73 | 95.16 | 7.28 | ||
| 8.0 | 107.11 | 6.41 | 96.51 | 4.90 | ||
| Protein Precipitation (Acetonitrile) | 0.15 (QCL) | 85.95 | 9.03 | Not Reported | Not Reported | [12][14] |
| 2.0 (QCM) | 87.30 | 6.55 | Not Reported | Not Reported | [12][14] | |
| 6.4 (QCH) | 84.63 | 8.19 | Not Reported | Not Reported | [12][14] | |
| Solid-Phase Extraction | 1.0 | 96 | Not Reported | No significant ion suppression observed | Not Reported | [16] |
Experimental Protocols
1. Protein Precipitation (PPT) with Acetonitrile [12][14]
-
To 100 µL of plasma, add 10 µL of internal standard solution (e.g., fluconazole at 0.5 µg/mL).
-
Add 200 µL of cold 100% acetonitrile to precipitate proteins.
-
Vortex the sample thoroughly.
-
Centrifuge at 15,000 x g for 5 minutes.
-
Transfer 300 µL of the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator at 50°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex and centrifuge at 15,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
2. Protein Precipitation (PPT) with Methanol [2]
-
To 20 µL of plasma, add 20 µL of internal standard working solution and 280 µL of methanol.
-
Vortex for 5 minutes.
-
Centrifuge at 15,000 rpm for 10 minutes at 4°C.
-
Dilute the supernatant three times with water.
-
Inject 2 µL of the final solution into the LC-MS system.
3. Solid-Phase Extraction (SPE) [16]
-
Sample Pre-treatment: To 100 µL of plasma, add 200 µL of internal standard working solution (e.g., fenbuconazole at 1 mg/L in acetonitrile). Vortex and centrifuge at 16,000 x g for 12 minutes.
-
SPE Column Conditioning: Condition an Oasis HLB extraction column with an appropriate solvent (typically methanol followed by water).
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE column.
-
Washing: Wash the column with a weak solvent (e.g., water/methanol 95:5 v/v) to remove polar interferences.
-
Elution: Elute voriconazole and the internal standard with a strong solvent (e.g., methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
Visualizations
Caption: Troubleshooting workflow for poor LC-MS/MS performance in voriconazole analysis.
Caption: Comparison of common sample preparation workflows for voriconazole analysis.
References
- 1. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 2. mdpi.com [mdpi.com]
- 3. courses.washington.edu [courses.washington.edu]
- 4. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 5. sketchviz.com [sketchviz.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. lcms.cz [lcms.cz]
- 8. lcms.cz [lcms.cz]
- 9. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 10. Matrix-assisted laser desorption/ionisation-time of flight mass spectrometry azole susceptibility assessment in Candida and Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of Voriconazole Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 17. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
Addressing ion suppression in ESI-MS for voriconazole analysis
Welcome to the technical support center for the analysis of voriconazole using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on addressing ion suppression.
Troubleshooting Guides
This section offers step-by-step solutions to specific problems you may encounter during the ESI-MS analysis of voriconazole.
Issue 1: Low or No Voriconazole Signal Intensity
Question: I am not seeing a sufficient signal for voriconazole in my ESI-MS analysis. What are the possible causes and how can I troubleshoot this?
Answer:
A low or non-existent signal for voriconazole can stem from several factors, ranging from sample preparation to instrument settings. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for low voriconazole signal.
Detailed Steps:
-
Sample Preparation: The most common cause of ion suppression is the presence of endogenous matrix components like phospholipids.[1][2]
-
Protein Precipitation (PPT): While simple, PPT may not sufficiently remove interfering substances.[3] If you are using PPT, consider optimizing the solvent. Methanol has been shown to yield higher extraction efficiency for voriconazole compared to acetonitrile.[4]
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques provide cleaner extracts than PPT and are more effective at reducing matrix effects.[1] Supported Liquid Extraction (SLE) is another efficient alternative to traditional LLE.[5]
-
Online SPE: Automated online SPE with column switching can significantly reduce ion suppression by diverting early-eluting salts and retaining voriconazole for analysis.[6]
-
-
Liquid Chromatography (LC) Conditions: Inadequate chromatographic separation can lead to co-elution of voriconazole with matrix components, causing ion suppression.
-
Gradient Elution: Implement or adjust a gradient elution profile to better separate voriconazole from the matrix.
-
Mobile Phase: The addition of a small percentage of formic acid (e.g., 0.1%) to the aqueous mobile phase can improve peak shape and ionization efficiency for voriconazole.[4][7]
-
Column Choice: Using a different column, such as one with a different chemistry or a smaller particle size, can improve separation. Metal-free columns can also be considered to prevent chelation and signal loss for certain compounds.[8]
-
-
Mass Spectrometry (MS) Parameters: Suboptimal ESI source parameters can lead to poor ionization.
-
Source Optimization: Systematically optimize key parameters such as capillary voltage, cone voltage, source temperature, desolvation temperature, and gas flows to maximize the voriconazole signal.[6][9]
-
Ionization Mode: Voriconazole is typically analyzed in positive ion mode, monitoring for the protonated molecule [M+H]+.[6][10]
-
-
Internal Standard (IS) Check: An appropriate internal standard is crucial for accurate quantification and can help diagnose ion suppression.
-
Signal Monitoring: If the internal standard signal is also suppressed, it points to a significant matrix effect or a systemic issue.
-
Choice of IS: A stable isotope-labeled (SIL) internal standard, such as voriconazole-d3, is the ideal choice as it co-elutes with the analyte and experiences the same degree of ion suppression.[11][12] If a SIL-IS is unavailable, a structural analog like fenbuconazole, carbamazepine, or fluconazole can be used.[6][13][14]
-
Issue 2: Poor Reproducibility and Inaccurate Quantification
Question: My results for voriconazole concentration are not reproducible and show high variability. What could be causing this and how can I improve it?
Answer:
Poor reproducibility is often a direct consequence of variable ion suppression between samples.[3] The composition of biological samples can vary, leading to different levels of matrix effects and, consequently, inconsistent results.[15]
Caption: Workflow to improve reproducibility in voriconazole analysis.
Detailed Steps:
-
Assess Matrix Effect Variability: To understand the extent of the problem, perform a post-extraction spike experiment. Compare the response of voriconazole spiked into extracted blank plasma from different sources with the response in a neat solution. A significant variation in signal suppression between different plasma lots indicates a variable matrix effect.[3]
-
Internal Standard Performance: The most effective way to correct for variable ion suppression is to use a stable isotope-labeled internal standard (SIL-IS) like voriconazole-d3.[11] A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, ensuring it is affected by matrix effects in the same way, thus providing reliable correction.[12]
-
Enhance Sample Cleanup: If a SIL-IS is not available, improving the sample cleanup process is critical.
-
Calibration Strategy:
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank human plasma). This helps to normalize the matrix effect between the calibrators and the unknown samples.[16]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in ESI-MS?
A1: Ion suppression is a type of matrix effect where the presence of co-eluting compounds from the sample matrix reduces the ionization efficiency of the analyte of interest (voriconazole) in the ESI source.[3][17] This occurs because these matrix components compete with the analyte for charge or for access to the droplet surface during the ionization process.[16] The consequence is a decreased signal intensity, which can lead to poor sensitivity, inaccuracy, and lack of reproducibility in quantitative analysis.[2][3]
Q2: How can I quantitatively assess the matrix effect for my voriconazole assay?
A2: The matrix effect can be quantified using the post-extraction spike method. The matrix factor (MF) is calculated by comparing the peak response of an analyte spiked into the matrix after extraction (A) with the peak response of the analyte in a neat solution (B).[4]
-
Matrix Factor (MF) = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
Q3: What are the best sample preparation techniques to minimize ion suppression for voriconazole?
A3: The choice of sample preparation technique significantly impacts the degree of ion suppression. Here is a summary of common methods and their effectiveness:
| Sample Preparation Method | Effectiveness in Reducing Ion Suppression | Key Considerations |
| Protein Precipitation (PPT) | Moderate | Simple and fast, but may leave significant matrix components.[3] Methanol is often a better precipitating solvent than acetonitrile for voriconazole.[4] |
| Liquid-Liquid Extraction (LLE) | Good | Provides cleaner extracts than PPT.[1] |
| Solid-Phase Extraction (SPE) | Excellent | Highly effective at removing interfering compounds.[1] |
| Online SPE with Column Switching | Excellent | Automated and highly efficient for high-throughput analysis.[6][18] |
| Supported Liquid Extraction (SLE) | Excellent | An efficient alternative to LLE that avoids emulsion formation.[5] |
Q4: Which internal standard (IS) should I use for voriconazole analysis?
A4: The best choice is a stable isotope-labeled (SIL) internal standard, voriconazole-d3 .[11] It co-elutes and has the same ionization characteristics as voriconazole, providing the most accurate correction for matrix effects and other sources of variability. If a SIL-IS is not available, structural analogs can be used, although their ability to perfectly mimic voriconazole's behavior in the ion source may be limited. Commonly used analogs include:
Q5: What are typical ESI-MS parameters for voriconazole analysis?
A5: Optimal parameters can vary between instruments, but published methods provide a good starting point. Voriconazole is analyzed in positive ion mode, and the precursor ion is the protonated molecule at m/z 350.[6][7] Common product ions for MRM transitions are m/z 127 and 281.[6][7]
| Parameter | Example Value | Reference |
| Ionization Mode | Positive Electrospray (ESI+) | [6] |
| Capillary Voltage | 3.9 kV | [6] |
| Cone Voltage | 57 V | [6] |
| Source Temperature | 90°C | [6] |
| Desolvation Temperature | 280°C | [6] |
| MRM Transition | 350 -> 127 or 350 -> 281 | [6][7][14] |
Note: These values should be optimized for your specific instrument and method.
Experimental Protocols
Protocol 1: Sample Preparation using Online SPE with Column Switching
This method is highly effective for reducing ion suppression in plasma samples.[6]
-
Sample Pre-treatment:
-
Pipette 100 µL of plasma sample, calibrator, or QC into a polypropylene tube.
-
Add 200 µL of internal standard working solution (e.g., 1 mg/L fenbuconazole in methanol).
-
Vortex mix and then centrifuge for 12 minutes at 16,000 x g.
-
Transfer the clear supernatant to an HPLC vial.
-
-
Online SPE and Chromatography:
-
Injection: Inject 5 µL of the supernatant onto the extraction column (e.g., Waters Oasis HLB, 2.1 x 20 mm).
-
Loading/Washing: Load the sample onto the extraction column with a mobile phase of 95:5 water/methanol at a high flow rate (e.g., 4.0 mL/min). Interfering compounds are washed to waste.
-
Elution/Transfer: After 1 minute, switch the valve to backflush the retained analytes from the extraction column onto the analytical column (e.g., LiCrospher 100 RP-18, 125 x 4 mm) with the analytical mobile phase.
-
Analytical Separation: Perform chromatographic separation on the analytical column using a suitable gradient (e.g., 90% methanol / 10% 0.1% formic acid).
-
Re-equilibration: While the analytical separation occurs, the extraction column is washed and re-equilibrated for the next injection.
-
Protocol 2: Assessing Matrix Effects via Post-Extraction Spike
This protocol allows for the quantitative evaluation of ion suppression.[3][4]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike voriconazole and the IS into the final mobile phase composition.
-
Set B (Post-Spiked Matrix): Extract blank plasma using your established sample preparation protocol. Spike voriconazole and the IS into the final, clean extract.
-
Set C (Pre-Spiked Matrix): Spike voriconazole and the IS into blank plasma before starting the extraction protocol.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Recovery (%) = [ (Peak Area of Set C) / (Peak Area of Set B) ] x 100
-
Matrix Effect (%) = [ (Peak Area of Set B) / (Peak Area of Set A) ] x 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression.[4]
-
-
Overall Process Efficiency (%) = [ (Peak Area of Set C) / (Peak Area of Set A) ] x 100
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. lcms.cz [lcms.cz]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lcms.cz [lcms.cz]
- 10. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 11. Paper spray high-resolution accurate mass spectrometry for quantitation of voriconazole in equine tears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of voriconazole in human plasma by HPLC-ESI-MS and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scirp.org [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 17. providiongroup.com [providiongroup.com]
- 18. Fast, fully automated analysis of voriconazole from serum by LC-LC-ESI-MS-MS with parallel column-switching technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of Voriconazole and its Metabolites
Welcome to the technical support center for the chromatographic analysis of voriconazole and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to method development and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for analyzing voriconazole and its metabolites?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and cost-effective method for the quantification of voriconazole in biological matrices.[1][2] Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer higher sensitivity and selectivity, particularly for complex matrices or when metabolite quantification is critical.[3][4][5]
Q2: What are the major metabolites of voriconazole that I should consider in my separation?
A2: The major circulating metabolite of voriconazole is voriconazole N-oxide.[6][7] Other metabolites, such as hydroxyvoriconazole, are also formed.[6] Successful chromatographic separation should aim to resolve voriconazole from these key metabolites and any potential internal standard.
Q3: What type of HPLC column is typically recommended?
A3: Reversed-phase C18 columns are the most frequently used stationary phases for the separation of voriconazole and its metabolites.[2][8] These columns provide good retention and separation based on the hydrophobicity of the analytes. Phenyl-hexyl columns have also been used to enhance the separation of aromatic compounds like voriconazole from its metabolites.[4]
Q4: What are typical mobile phase compositions for voriconazole analysis?
A4: Mobile phases are generally a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or formate buffer).[1][8][9][10] The ratio of organic to aqueous phase is a critical parameter for optimizing retention and resolution. Isocratic elution is often sufficient, but gradient elution may be necessary for complex samples or to improve peak shape.[8][11][12]
Q5: What is the optimal pH for the mobile phase?
A5: The pH of the mobile phase can significantly impact the retention and peak shape of voriconazole and its metabolites, as their ionization state can change with pH.[13] A slightly acidic pH, often between 3 and 6, is commonly used to ensure good peak shape and retention on C18 columns.[1][9][10]
Q6: What detection wavelength is recommended for UV detection of voriconazole?
A6: Voriconazole has a UV absorption maximum around 255-256 nm.[2][8][9][14] This wavelength is commonly used for its detection with good sensitivity.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
-
Secondary Interactions with Silanols: Residual silanol groups on the silica-based column can interact with the basic nitrogen atoms in voriconazole, leading to peak tailing.
-
Solution: Use a base-deactivated column or add a competing base like triethylamine to the mobile phase at a low concentration (e.g., 0.1%).
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the partial ionization of voriconazole, causing peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of voriconazole to ensure it is fully protonated.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can affect peak shape.
-
Solution: Wash the column with a strong solvent or replace the column if necessary.
-
Problem 2: Poor Resolution Between Voriconazole and its Metabolites
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Composition: The organic solvent percentage directly influences retention and selectivity.
-
Solution: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A lower organic content will generally increase retention and may improve resolution.
-
-
Incorrect Mobile Phase pH: The pH can alter the polarity and retention of both the parent drug and its metabolites differently.
-
Solution: Experiment with different mobile phase pH values to find the optimal selectivity.
-
-
Suboptimal Column Chemistry: A standard C18 column may not provide sufficient selectivity.
-
Solution: Consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities.
-
-
Inadequate Flow Rate: Flow rate affects the time analytes spend interacting with the stationary phase.
-
Solution: Lowering the flow rate can sometimes improve resolution, but will also increase the run time.
-
Problem 3: Shifting Retention Times
Possible Causes & Solutions:
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to significant shifts in retention time.
-
Solution: Ensure accurate and consistent preparation of the mobile phase, including pH adjustment. Premixing the mobile phase in a single large batch for a sequence of analyses can improve consistency.
-
-
Fluctuations in Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift.
-
Solution: Ensure the column is adequately equilibrated with the mobile phase until a stable baseline is achieved. This is especially important for gradient methods.
-
-
Air Bubbles in the System: Air bubbles in the pump or detector can cause pressure fluctuations and retention time variability.
-
Solution: Degas the mobile phase before use and ensure all connections are tight.
-
Experimental Protocols
Below are examples of detailed methodologies for the chromatographic separation of voriconazole.
Method 1: HPLC-UV for Voriconazole in Plasma [2]
-
Column: C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 255 nm
-
Sample Preparation: Protein precipitation with perchloric acid.
Method 2: HPLC-UV for Voriconazole and Prodrug in Plasma [8]
-
Column: Venusil XBP C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: Methanol and 20 mmol/L potassium dihydrogen phosphate (65:35, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 256 nm
-
Run Time: 15 minutes
-
Sample Preparation: Protein precipitation.
Method 3: HPLC-UV for Voriconazole in Plasma (Ultra-Simple) [1]
-
Mobile Phase: Acetonitrile and 0.5% KH2PO4 (pH 3.0) (39:61, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Run Time: 13 minutes
-
Sample Preparation: Protein precipitation with methanol.
Quantitative Data Summary
| Parameter | Method 1[2] | Method 2[8] | Method 3[1] | Method 4[15] |
| Analyte(s) | Voriconazole | Voriconazole, Voriconazole Prodrug | Voriconazole | Voriconazole, Voriconazole N-oxide |
| Matrix | Plasma | Beagle Plasma | Human Plasma | Human Plasma |
| Linearity Range (µg/mL) | 0.2 - 15 | 0.2 - 100 (VRC), 0.1 - 75 (Prodrug) | 0.125 - 12.5 | 0.1 - 8.0 |
| Lower Limit of Quantification (µg/mL) | 0.2 | 0.2 (VRC), 0.1 (Prodrug) | 0.125 | 0.1 |
| Retention Time (min) | Not specified | Not specified | 11.9 (VRC) | < 4 |
| Precision (%RSD) | < 15% (inter-assay) | < 2.0% (repeatability) | 0.9 - 2.2% (intra-day), 1.3 - 6.1% (inter-day) | Not specified |
| Accuracy (%) | Not specified | Not specified | -4.2% to 1.6% | Not specified |
| Recovery (%) | Not specified | Not specified | > 97.8% | Not specified |
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Troubleshooting workflow for poor resolution.
Caption: General experimental workflow for voriconazole analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Plasma Voriconazole Estimation by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic drug monitoring of voriconazole: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]
- 6. Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microdialysis of Voriconazole and its N-Oxide Metabolite: Amalgamating Knowledge of Distribution and Metabolism Processes in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Rapid simultaneous determination of voriconazole and its N-oxide in human plasma using an isocratic high-performance liquid chromatography method and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape in Voriconazole HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues leading to poor peak shape during the HPLC analysis of voriconazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Tailing
Q1: My voriconazole peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue in the HPLC analysis of basic compounds like voriconazole and is often caused by secondary interactions with the stationary phase or improper mobile phase conditions.
Possible Causes & Solutions:
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in the voriconazole molecule, leading to peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions. A pH around 3.0 is often effective for voriconazole analysis. For example, a mobile phase containing a buffer like potassium dihydrogen phosphate adjusted to pH 3.00 with phosphoric acid can significantly improve peak symmetry.
-
Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups, reducing their availability for interaction with the analyte.
-
Solution 3: Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with voriconazole.
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.
-
Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.
-
Peak Fronting
Q2: I am observing peak fronting for my voriconazole standard. What could be the reason?
A2: Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is typically caused by sample overload or issues with the sample solvent.
Possible Causes & Solutions:
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, causing some of the analyte molecules to travel through the column more quickly, resulting in a fronting peak.
-
Solution: Reduce the concentration of the voriconazole standard or decrease the injection volume.
-
-
Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, the analyte band will spread and can lead to peak fronting.
-
Solution: Whenever possible, dissolve the voriconazole standard in the mobile phase itself. If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.
-
Split Peaks
Q3: My voriconazole peak is splitting into two or more peaks. How can I troubleshoot this?
A3: Peak splitting can be caused by a number of factors, from issues with the sample injection to problems with the column itself.
Possible Causes & Solutions:
-
Partially Blocked Frit: A partially blocked inlet frit on the column can cause the sample to be distributed unevenly onto the column bed, leading to a split peak.
-
Solution: Reverse the column and flush it with a strong solvent to try and dislodge the blockage. If this does not resolve the issue, the frit or the entire column may need to be replaced.
-
-
Column Void: A void or channel in the column packing material can create two different flow paths for the analyte, resulting in a split peak.
-
Solution: This usually indicates that the column has been damaged and needs to be replaced.
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the head of the column, leading to peak splitting.
-
Solution: Ensure the sample solvent is fully miscible with the mobile phase. As a best practice, prepare the sample in the mobile phase.
-
Broad Peaks
Q4: The voriconazole peak in my chromatogram is very broad. What are the potential causes and solutions?
A4: Broad peaks can be a sign of several issues, including extra-column volume, slow kinetics, or a poorly optimized method.
Possible Causes & Solutions:
-
Extra-Column Volume: Excessive volume in the tubing, injector, or detector cell can lead to band broadening.
-
Solution: Use tubing with a smaller internal diameter and keep the length of the tubing between the injector, column, and detector as short as possible.
-
-
Low Flow Rate: A flow rate that is too low can increase the time the analyte spends in the column, allowing for more diffusion and resulting in broader peaks.
-
Mismatched Mobile Phase and Column: Using a mobile phase that is not well-suited for the column chemistry can lead to poor peak shape.
-
Solution: Ensure the mobile phase composition and pH are optimized for the specific column being used. For C18 columns, a common choice for voriconazole analysis, a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol is typically used.
-
Data Presentation
Table 1: Comparison of HPLC Method Parameters for Voriconazole Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenyl column (250 x 4.6 mm, 5 µm) | Hypersil C18 (250×4.6 mm) | C18 (150mm x 4.6mm, 5μ) |
| Mobile Phase | A: Sodium heptanesulfonate & KH2PO4 in water (pH 3.00) B: Acetonitrile | Acetonitrile: Water (40:60, v/v) | Acetonitrile: Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 256 nm | Photodiode Array Detector | 254 nm |
| Column Temp. | 25 °C | Not Specified | 30±1°C |
| Reference | [3] | [2] | [1][4] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (pH 3.0)
This protocol is based on a method that utilizes a pH-adjusted mobile phase to improve peak shape.[3]
-
Aqueous Phase Preparation:
-
Weigh 0.606 g of sodium heptanesulfonate and 6.80 g of potassium dihydrogen phosphate.
-
Dissolve both in 1000 mL of HPLC-grade water.
-
Adjust the pH of the solution to 3.00 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Mobile Phase Composition:
-
This method uses a gradient elution. The mobile phase consists of the prepared aqueous buffer (Phase A) and acetonitrile (Phase B).
-
-
Degassing:
-
Degas both mobile phase components separately using an ultrasonic bath or an online degasser before use.
-
Protocol 2: Sample Preparation (from Tablets)
This protocol outlines a general procedure for preparing voriconazole samples from a tablet formulation.[2][5]
-
Tablet Grinding:
-
Weigh and finely powder a representative number of voriconazole tablets (e.g., 20 tablets).
-
-
Extraction:
-
Accurately weigh a portion of the powder equivalent to a specific amount of voriconazole (e.g., 10 mg).
-
Transfer the powder to a volumetric flask (e.g., 10 mL).
-
Add a suitable solvent (e.g., methanol or acetonitrile) to dissolve the active ingredient.
-
Use an ultrasonic bath for approximately 15 minutes to ensure complete dissolution.
-
Bring the flask to volume with the same solvent.
-
-
Filtration:
-
Filter the solution through a suitable filter (e.g., 0.45 µm syringe filter or Whatman No. 41 filter paper) to remove any undissolved excipients.
-
-
Dilution:
-
Perform serial dilutions of the filtered stock solution with the mobile phase to achieve the desired concentration for HPLC analysis.
-
Mandatory Visualization
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting for other common peak shape issues.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105699498A - HPLC method for separating and analyzing voriconazole prodrug related substances - Google Patents [patents.google.com]
- 4. High-performance liquid chromatographic method for determination of voriconazole in pure and gel formulation | PLOS One [journals.plos.org]
- 5. sciencescholar.us [sciencescholar.us]
Technical Support Center: Minimizing Carryover in Automated Voriconazole Sample Preparation
Welcome to the technical support center for automated voriconazole sample preparation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize sample carryover during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is sample carryover and why is it a concern for voriconazole analysis?
A1: Sample carryover is the unintentional transfer of an analyte from one sample to the next, leading to artificially elevated concentrations in subsequent samples.[1] Voriconazole, being a hydrophobic compound, has a tendency to adhere to surfaces, making it particularly prone to carryover. This can compromise the accuracy and reliability of therapeutic drug monitoring (TDM) and pharmacokinetic studies, potentially leading to incorrect dose adjustments for patients.[2][3][4]
Q2: What are the common sources of carryover in an automated liquid handling system?
A2: Carryover in automated systems can originate from several components that come into contact with the sample. These include:
-
Pipette Tips: Inadequate washing of reusable tips or adsorption of voriconazole to the surface of disposable tips.
-
Tubing: Adsorption of the analyte to the inner surface of the tubing. The material of the tubing (e.g., PEEK vs. stainless steel) can influence the degree of carryover.[5][6][7][8][9]
-
Valves and Syringes: Residual sample remaining in the intricate parts of valves and syringes.
-
Injection Port and Needle: Adsorption to the needle's inner and outer surfaces and the injection port.[1]
Q3: What is an acceptable level of carryover for voriconazole assays?
A3: For bioanalytical method validation, the carryover in a blank sample following a high-concentration sample should not exceed 20% of the lower limit of quantitation (LLOQ) for the analyte and 5% for the internal standard.
Q4: How can I distinguish between carryover and system contamination?
A4: A systematic approach involving the injection of blanks can help differentiate between carryover and contamination.
-
Carryover: A decreasing peak area in consecutively injected blank samples after a high-concentration sample is indicative of carryover.
-
Contamination: If the peak area remains consistent across multiple blank injections, it suggests a contaminated solvent, reagent, or system component.[10]
Troubleshooting Guide
Issue 1: High carryover is observed in blank samples after injecting a high-concentration voriconazole standard.
| Possible Cause | Troubleshooting Step |
| Ineffective Wash Solution | Voriconazole is hydrophobic, requiring a strong organic solvent for effective washing. A common starting point is a mixture of water and the strong solvent used in the chromatographic gradient.[11] Consider using a wash solution containing a higher percentage of organic solvent like acetonitrile, methanol, or isopropanol. A multi-solvent wash system (e.g., 25:25:25:25 v/v methanol/acetonitrile/IPA/water with 1% formic acid) can be effective for a wide range of compounds.[12] |
| Inadequate Wash Volume/Duration | Increase the volume of the wash solution and the duration of the wash cycle. For particularly "sticky" compounds, a more extensive wash protocol may be necessary. |
| Contaminated Wash Solvent | Replace the wash solvent with a fresh preparation. Ensure the solvent reservoir is clean.[13] |
| Worn or Dirty System Components | Inspect and clean or replace components that come into contact with the sample, such as the injection needle, sample loop, and valve rotor seals. |
Issue 2: Carryover persists even after optimizing the wash protocol.
| Possible Cause | Troubleshooting Step |
| Adsorption to Tubing | The material of the tubing can significantly impact carryover. While PEEK tubing is often used for its biocompatibility, stainless steel may be a better option for high-pressure applications.[5][6][9] However, stainless steel can have active sites that bind to certain analytes. Consider using deactivated or specially coated tubing to minimize interactions. |
| Sample Matrix Effects | Components in the sample matrix (e.g., plasma proteins) can contribute to carryover. Ensure your sample preparation method, such as protein precipitation or solid-phase extraction, is effective in removing interfering substances. |
| Column-Related Carryover | The analytical column itself can be a source of carryover. If carryover persists after troubleshooting the autosampler, try replacing the column.[14][15] |
Quantitative Data on Carryover Reduction
The following tables summarize quantitative data from studies on reducing carryover. While specific data for voriconazole is limited, the principles and results from studies on other hydrophobic or "sticky" compounds provide valuable guidance.
Table 1: Effect of Wash Volume on Carryover of a Hydrophobic Compound (Chlorhexidine)
| Wash Protocol (Isopropanol followed by Mobile Phase) | Carryover Percentage |
| 2 x 750 µL | ~0.005% |
| 2 x 1000 µL | ~0.005% |
| 2 x 1250 µL | Significantly Reduced |
| 2 x 1500 µL | 0.0003% |
Data adapted from a study on chlorhexidine, a compound known for its adhesive properties. This demonstrates the significant impact of increasing wash volume on reducing carryover.[16]
Table 2: General Recommendations for Wash Solvents for Hydrophobic Analytes
| Wash Solvent Component | Rationale |
| High Organic Content (e.g., Acetonitrile, Methanol, Isopropanol) | Effectively solubilizes and removes hydrophobic compounds like voriconazole from system surfaces.[11] |
| Acidic or Basic Additives (e.g., Formic Acid) | Can improve the solubility of ionizable analytes and reduce interactions with metal surfaces in the flow path.[12] |
| Multi-Solvent Mixtures | A combination of protic and aprotic solvents can address a wider range of analyte polarities and "stickiness."[12] |
Experimental Protocols
Protocol 1: Standard Voriconazole Sample Preparation (Protein Precipitation)
This protocol is a common method for extracting voriconazole from plasma samples.
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 200 µL of acetonitrile containing the internal standard (e.g., fluconazole).
-
Vortexing: Vortex the mixture thoroughly for at least 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.[17]
Protocol 2: Experimental Procedure for Carryover Assessment
This protocol outlines a systematic approach to quantify carryover in your automated system.
-
Prepare Solutions:
-
High-Concentration Standard (HCS): Prepare a voriconazole standard at the upper limit of the quantification range.
-
Blank Solution: Use a matrix-matched blank (e.g., drug-free plasma) that does not contain the analyte.
-
-
Injection Sequence:
-
Inject the Blank Solution to establish a baseline.
-
Inject the High-Concentration Standard (HCS) .
-
Immediately inject the Blank Solution one or more times.
-
-
Data Analysis:
-
Measure the peak area of voriconazole in the blank injection(s) that followed the HCS.
-
Calculate the percentage of carryover using the following formula: Carryover (%) = (Peak Area in Blank / Peak Area in HCS) x 100
-
-
Acceptance Criteria: The calculated carryover should be below the established limit, typically less than 20% of the LLOQ.
Visualizations
Caption: Workflow for assessing sample carryover.
Caption: Decision tree for troubleshooting persistent carryover.
References
- 1. mastelf.com [mastelf.com]
- 2. What information is available to guide the practice of therapeutic drug monitoring for itraconazole, posaconazole, voriconazole, and isavuconazonium sulfate? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 3. Practice guidelines for therapeutic drug monitoring of voriconazole: a consensus review of the Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. albertahealthservices.ca [albertahealthservices.ca]
- 5. chromtech.com [chromtech.com]
- 6. uhplcs.com [uhplcs.com]
- 7. silcotek.com [silcotek.com]
- 8. Difference in HPLC peek tubing - Chromatography Forum [chromforum.org]
- 9. Metal free stainless steel HPLC columns comparison to PEEK column performance - Tips & Suggestions [mtc-usa.com]
- 10. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. lctsbible.com [lctsbible.com]
- 14. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability testing of Voriconazole-13C3,d3 in different biological matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Voriconazole-13C3,d3 in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a stable isotope-labeled internal standard (SIL-IS) for voriconazole. In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), an SIL-IS is considered the gold standard. Because it has nearly identical physicochemical properties to the analyte (voriconazole), it co-elutes chromatographically and experiences similar matrix effects, allowing for accurate correction of variability during sample preparation and analysis.[1][2] The use of a stable isotope-labeled internal standard is recommended by regulatory bodies like the FDA for bioanalytical method validation.[3][4]
Q2: How stable is this compound in different biological matrices?
While extensive stability data for this compound specifically is not published in peer-reviewed literature, its stability is expected to be comparable to that of unlabeled voriconazole and other deuterated voriconazole internal standards (e.g., Voriconazole-d3). Numerous validation studies for bioanalytical methods have demonstrated the stability of voriconazole in various biological matrices under different storage conditions.
Q3: What are the recommended storage conditions for samples containing this compound?
Based on the stability data for voriconazole, the following storage conditions are recommended for biological samples containing this compound:
-
Short-term (Bench-top): Samples are generally stable at room temperature for up to 26 hours.[1]
-
Long-term: For extended storage, freezing at -20°C or -80°C is recommended. Voriconazole has been shown to be stable for at least 60 days at -70°C.[1]
-
Freeze-Thaw Cycles: Voriconazole is stable for at least three freeze-thaw cycles.[1]
It is crucial to perform stability studies for your specific matrix and storage conditions as part of your bioanalytical method validation to ensure data integrity.
Troubleshooting Guides
Issue 1: Inconsistent Internal Standard (IS) Response
Symptoms:
-
High variability in the peak area of this compound across a batch of samples.
-
Drifting IS response during the analytical run.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting of IS | - Ensure pipettes are properly calibrated.- Use a consistent pipetting technique for adding the IS to all samples, calibration standards, and quality controls. |
| IS Degradation | - Prepare fresh IS working solutions daily.- Verify the stability of the IS stock solution. Store stock solutions at -20°C or below. |
| Matrix Effects | - Evaluate matrix effects during method development by comparing the IS response in neat solution versus post-extraction spiked matrix samples.- Optimize the sample clean-up procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to minimize matrix components.- Adjust chromatographic conditions to separate the analyte and IS from interfering matrix components. |
| Ion Suppression/Enhancement | - Infuse a solution of the IS post-column while injecting an extracted blank matrix sample to identify regions of ion suppression or enhancement in the chromatogram.- Modify the mobile phase composition or gradient to mitigate ion suppression. |
Issue 2: Analyte (Voriconazole) Instability
Symptoms:
-
Decreasing concentration of voriconazole in quality control (QC) samples over time.
-
Poor accuracy and precision in stability assessment experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation during Sample Collection and Handling | - Process samples (e.g., centrifuge blood to obtain plasma/serum) as soon as possible after collection.- Keep samples on ice or refrigerated during processing. |
| Improper Storage Conditions | - Ensure storage freezers are maintaining the correct temperature.- Avoid repeated freeze-thaw cycles beyond what has been validated.- Store samples protected from light if photostability is a concern. |
| pH-dependent Hydrolysis | - Voriconazole is susceptible to degradation in alkaline conditions.[5] Ensure the pH of the sample and processing solutions is controlled. |
Data Presentation: Stability of Voriconazole in Human Plasma
The following tables summarize the stability of voriconazole in human plasma from published literature. It is strongly recommended to perform your own stability testing for this compound in your specific biological matrix.
Table 1: Short-Term (Bench-Top) and Post-Preparative Stability of Voriconazole in Human Plasma
| Storage Condition | Concentration (mg/L) | Measured Concentration (mean ± SD, mg/L) | Accuracy (%) | Precision (RSD, %) | Source |
| Room Temperature (26 h) | 0.2 | 0.19 ± 0.02 | -4.8 | 9.9 | [1] |
| 8.0 | 8.00 ± 0.52 | 0.0 | 6.5 | [1] | |
| Autosampler (4°C for 28 h) | 0.2 | 0.19 ± 0.02 | -4.5 | 9.3 | [1] |
| 8.0 | 8.16 ± 0.61 | 1.9 | 7.4 | [1] |
Table 2: Freeze-Thaw Stability of Voriconazole in Human Plasma
| Number of Cycles | Concentration (mg/L) | Measured Concentration (mean ± SD, mg/L) | Accuracy (%) | Precision (RSD, %) | Source |
| 3 | 0.2 | 0.21 ± 0.01 | +6.5 | 6.1 | [6] |
| 8.0 | 8.21 ± 0.45 | +2.6 | 5.5 | [1] |
Table 3: Long-Term Stability of Voriconazole in Human Plasma
| Storage Temperature | Duration | Concentration (mg/L) | Measured Concentration (mean ± SD, mg/L) | Accuracy (%) | Precision (RSD, %) | Source |
| -70°C | 60 days | 0.2 | 0.20 ± 0.02 | 0.0 | 10.0 | [1] |
| 8.0 | 8.13 ± 0.60 | +1.6 | 7.4 | [1] | ||
| -20°C | 90 days | 0.2 | 0.19 ± 0.01 | -5.0 | 5.3 | [6] |
Experimental Protocols
Detailed Methodology for a Typical LC-MS/MS Bioanalytical Method for Voriconazole
This protocol is a generalized procedure based on common practices reported in the literature.[6][7][8] It is essential to validate the method for your specific application and laboratory conditions.
1. Preparation of Stock and Working Solutions:
-
Voriconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve voriconazole reference standard in methanol.
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the voriconazole stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard in methanol.
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of the biological sample (plasma, serum, etc.), calibration standard, or QC sample into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (e.g., in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Voriconazole: m/z 350.1 → 281.1
-
This compound: m/z 354.1 → 285.1 (Note: The exact m/z will depend on the specific labeling pattern).
-
Mandatory Visualizations
References
- 1. shimadzu.com [shimadzu.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of co-administered drugs on voriconazole quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying voriconazole, particularly when co-administered with other drugs.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for voriconazole and how can co-administered drugs affect it?
Voriconazole is extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The primary isoenzyme involved is CYP2C19, with CYP2C9 and CYP3A4 playing lesser roles.[1][2][3][4][5][6] Co-administered drugs that are inhibitors or inducers of these enzymes can significantly alter voriconazole plasma concentrations.[4]
-
CYP2C19 Inhibitors: Drugs that inhibit CYP2C19 can decrease the metabolism of voriconazole, leading to higher plasma concentrations. A notable example is the class of proton pump inhibitors (PPIs) like omeprazole.[1][2][7]
-
CYP450 Inducers: Conversely, drugs that induce CYP450 enzymes, such as rifampin and carbamazepine, can increase the metabolism of voriconazole, resulting in lower plasma concentrations and potential therapeutic failure.[2][5]
Q2: Which co-administered drugs have been observed to significantly alter voriconazole plasma concentrations?
Several drugs have been documented to interact with voriconazole's metabolism, leading to altered plasma levels. Proton pump inhibitors (PPIs) are a well-studied class of drugs that can increase voriconazole concentrations by inhibiting its primary metabolic pathway, CYP2C19.[1][3][7] For instance, co-administration with omeprazole has been shown to lead to higher voriconazole exposure.[1][3] Other drugs, such as rifampin, phenytoin, and glucocorticoids, have been associated with reduced voriconazole concentrations.[3]
Q3: What is the recommended therapeutic range for voriconazole trough concentrations?
Therapeutic drug monitoring (TDM) is recommended for voriconazole to ensure efficacy and minimize toxicity.[8] The generally accepted therapeutic range for trough plasma concentrations is 1.0 to 5.5 µg/mL.[7][8] Concentrations below this range may be associated with treatment failure, while levels above this range may increase the risk of adverse effects.[9]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of voriconazole in the presence of co-administered drugs.
Issue 1: Unexpectedly High or Low Voriconazole Concentrations
Possible Cause: In vivo drug-drug interaction affecting voriconazole metabolism.
Troubleshooting Steps:
-
Review Co-medications: Identify all drugs the patient was taking at the time of sample collection.
-
Check for Known Interactions: Cross-reference the co-medications with databases of drug interactions to identify any known inhibitors or inducers of CYP2C19, CYP2C9, or CYP3A4.[4][5]
-
Consult Literature: Review published studies on the impact of the specific co-administered drug on voriconazole pharmacokinetics.
-
Consider Genetic Polymorphisms: Be aware that patient genetics, specifically CYP2C19 polymorphisms, can lead to significant variability in voriconazole metabolism and plasma concentrations.[5]
Issue 2: Chromatographic Peak Interference
Possible Cause: Co-elution of a co-administered drug or its metabolite with voriconazole or the internal standard (IS).
Troubleshooting Steps:
-
Method Specificity Verification: Analyze blank plasma samples spiked with commonly co-administered drugs (without voriconazole or IS) to check for interfering peaks at the retention times of the analyte and IS. One study that tested 36 commonly co-administered drugs with an HPLC-UV method found that only ambroxol interfered with the voriconazole peak.
-
Optimize Chromatographic Conditions: If interference is observed, adjust the mobile phase composition, gradient, or column chemistry to improve the separation of the interfering peak from the voriconazole and IS peaks.
-
Use a More Specific Detector: If chromatographic separation is not achievable, consider using a more specific detection method, such as tandem mass spectrometry (MS/MS), which can differentiate between compounds with the same retention time based on their mass-to-charge ratio.[2]
Data on the Impact of Co-administered Drugs
The following tables summarize quantitative data from studies investigating the impact of co-administered drugs on voriconazole plasma concentrations.
Table 1: Impact of Proton Pump Inhibitors (PPIs) on Voriconazole Trough Plasma Concentrations in Patients
| Co-administered Drug | Voriconazole Concentration (µg/mL) (Mean ± SD) | No Co-administered PPI | p-value | Reference |
| Omeprazole | 2.67 ± 1.88 | 2.63 ± 2.13 | > 0.05 | [1] |
| Pantoprazole | 1.44 ± 1.22 | 2.63 ± 2.13 | > 0.05 | [1] |
| Any PPI | 2.11 ± 1.73 | 2.63 ± 2.13 | > 0.05 | [1] |
Table 2: In Vitro Effect of Proton Pump Inhibitors (PPIs) on Voriconazole Metabolism in Human Liver Microsomes
| Co-administered PPI | Voriconazole Remaining (%) (Mean) | Voriconazole Alone (%) (Mean) | p-value | Reference |
| Omeprazole | Increased | 59 | < 0.001 | [7] |
| Esomeprazole | Increased by 51% from baseline | 59 | < 0.001 | [7] |
| Lansoprazole | Increased | 59 | < 0.001 | [7] |
| Pantoprazole | Increased by 22% from baseline | 59 | < 0.001 | [7] |
| Rabeprazole | Increased | 59 | < 0.001 | [7] |
| Any PPI (Pooled HLMs) | 77 | 59 | < 0.001 | [7] |
| Any PPI (Individual HLMs) | 86 | 76 | < 0.001 | [7] |
Experimental Protocols
This section provides detailed methodologies for the quantification of voriconazole in plasma or serum.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a validated procedure for the routine therapeutic drug monitoring of voriconazole.[10]
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of patient plasma or serum, calibrators, or controls into a microcentrifuge tube.
-
Add 100 µL of internal standard solution (e.g., clonazepam).
-
Add 200 µL of methanol.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
-
Chromatographic Conditions:
-
Column: Microsorb-MV C18
-
Mobile Phase: To be optimized based on the specific column and system. A common starting point is a mixture of acetonitrile and water.
-
Flow Rate: To be optimized for the specific column dimensions.
-
Injection Volume: 20 µL
-
UV Detection: 256 nm for voriconazole and a different wavelength appropriate for the chosen internal standard (e.g., 310 nm for clonazepam).
-
-
Quantification:
-
Generate a calibration curve by plotting the peak height ratio of voriconazole to the internal standard against the concentration of the calibrators.
-
Determine the concentration of voriconazole in patient samples and controls by interpolating their peak height ratios from the calibration curve.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is based on a validated LC-MS/MS assay for the quantification of voriconazole in plasma.[11]
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma into a tube.
-
Add 10 µL of internal standard (e.g., fluconazole, 0.5 µg/mL).
-
Add 200 µL of cold acetonitrile.
-
Vortex the sample.
-
Centrifuge at 15,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under vacuum at 50°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and centrifuge at 15,000 x g for 5 minutes.
-
Transfer the supernatant to a glass microvial for injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18, 2.7 µm, 3.0 x 50 mm
-
Mobile Phase: Acetonitrile and 0.1% formic acid in 10 mM ammonium acetate (50:50 v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 1.0 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Voriconazole Transition: m/z 350.10 → 281.10
-
Internal Standard (Fluconazole) Transition: m/z 307.20 → 220.20
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of voriconazole to the internal standard against the nominal concentrations of the calibration standards.
-
Calculate the concentration of voriconazole in the unknown samples using the regression equation from the calibration curve.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the impact of co-administered drugs on voriconazole quantification.
Caption: Voriconazole metabolic pathway and points of drug-drug interaction.
Caption: Troubleshooting workflow for unexpected voriconazole quantification results.
References
- 1. Voriconazole - Wikipedia [en.wikipedia.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Determination of Voriconazole Concentrations in Serum by GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voriconazole, Quantitation by LC-MS/MS | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 6. researchgate.net [researchgate.net]
- 7. goodrx.com [goodrx.com]
- 8. researchgate.net [researchgate.net]
- 9. CN105699498A - HPLC method for separating and analyzing voriconazole prodrug related substances - Google Patents [patents.google.com]
- 10. Clinical drug interactions between voriconazole and 38 other drugs: a retrospective analysis of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
Technical Support Center: Refinement of Voriconazole Extraction from Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of voriconazole from various tissue samples.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of voriconazole from tissue samples.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Voriconazole Recovery | Incomplete Tissue Homogenization: Fibrous tissues like the lung or dense tissues may not be fully disrupted, trapping the analyte. | - Ensure the tissue is thoroughly homogenized. Consider using bead beating or cryogenic grinding for tougher tissues.[1][2]- For lung and heart tissues, enzymatic digestion with collagenase prior to mechanical homogenization can improve recovery.[1] |
| Inefficient Extraction Method: The chosen extraction technique (e.g., protein precipitation) may not be optimal for the specific tissue matrix. | - For complex or fatty matrices like the brain, consider a more rigorous extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to minimize matrix effects.[1][3]- Optimize the pH of the extraction solvent. Voriconazole is a weak base, and adjusting the pH can improve its solubility and partitioning. | |
| Drug Adsorption: Voriconazole may adsorb to plasticware or undissolved tissue components. | - Use low-adsorption polypropylene tubes.- Ensure complete solubilization of the homogenate before proceeding with extraction. | |
| High Variability in Results | Inconsistent Homogenization: Manual homogenization can lead to variability between samples. | - Utilize automated homogenization methods like bead beaters for more consistent results.[2]- Ensure that the ratio of tissue to homogenization buffer is consistent across all samples. |
| Matrix Effects: Co-extracted endogenous compounds from the tissue can suppress or enhance the ionization of voriconazole in LC-MS/MS analysis, leading to inconsistent quantification.[4] | - Employ a more selective sample clean-up method like SPE.- Use a stable isotope-labeled internal standard to compensate for matrix effects.- Optimize chromatographic conditions to separate voriconazole from interfering matrix components. | |
| Clogged LC Column or Instrument Contamination | Insufficient Sample Clean-up: High levels of proteins and lipids from the tissue homogenate can precipitate in the analytical system. | - Ensure complete protein precipitation by using an adequate volume of cold precipitating solvent and allowing sufficient incubation time.- For tissues with high lipid content, such as the brain, incorporate a lipid removal step (e.g., liquid-liquid extraction with a non-polar solvent) after initial extraction. |
Frequently Asked Questions (FAQs)
1. What is the expected recovery of voriconazole from tissue samples?
The recovery of voriconazole can vary significantly depending on the tissue type and the extraction method used. A study using C18 solid-phase extraction on homogenized human tissues reported a mean recovery of 80%.[1][5] Generally, recoveries can range from 85% to over 90% with optimized methods.[2][5]
2. Which extraction method is best for voriconazole from tissue samples: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?
The choice of extraction method depends on the tissue matrix and the required level of sample purity.
-
Protein Precipitation (PPT): This is a simple and rapid method suitable for high-throughput screening. However, it may result in less clean extracts and is more susceptible to matrix effects.[6]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent. It is effective at removing lipids and other interferences.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective method for providing the cleanest extracts and minimizing matrix effects, though it is more time-consuming and costly.[7]
3. How can I minimize matrix effects when analyzing voriconazole from brain tissue?
Brain tissue has a high lipid content, which can cause significant matrix effects in LC-MS/MS analysis. To mitigate this:
-
Use a robust homogenization technique to ensure complete disruption of the tissue.
-
Employ a lipid removal step, such as LLE with a non-polar solvent (e.g., hexane) or a specialized SPE sorbent designed for lipid removal.
-
A stable isotope-labeled internal standard is highly recommended to compensate for any remaining matrix effects.
4. What are the typical concentrations of voriconazole found in different human tissues?
A study on autopsy samples from patients treated with voriconazole reported the following median concentrations:[1]
| Tissue | Median Voriconazole Concentration (µg/g) |
| Lung | 6.26 |
| Brain | 3.41 |
| Liver | 6.89 |
| Kidneys | 6.47 |
| Spleen | 5.60 |
| Myocardium | 7.55 |
5. Is voriconazole stable in tissue homogenates?
Voriconazole has been found to be stable in tissue at 4°C for at least 72 hours.[5] For longer-term storage, it is recommended to store tissue samples at -80°C until analysis.[1]
Experimental Protocols
Protein Precipitation (PPT) for Voriconazole Extraction from Tissue
This protocol is a general guideline and may require optimization for specific tissue types.
-
Homogenization: Homogenize a known weight of tissue (e.g., 100 mg) in a suitable buffer (e.g., phosphate-buffered saline) at a 1:3 (w/v) ratio.
-
Precipitation: To 100 µL of tissue homogenate, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) for Voriconazole Extraction from Tissue
This method is particularly useful for tissues with high lipid content.
-
Homogenization: Homogenize the tissue as described in the PPT protocol.
-
Alkalinization: To 100 µL of tissue homogenate, add a small volume of a basic solution (e.g., 1M sodium carbonate) to adjust the pH to approximately 9-10.
-
Extraction: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of n-hexane and ethyl acetate) containing the internal standard.
-
Vortex: Vortex vigorously for 2-5 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Transfer the organic (upper) layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the mobile phase.
Solid-Phase Extraction (SPE) for Voriconazole Extraction from Tissue
This protocol provides the cleanest samples and is recommended for sensitive and accurate quantification.
-
Homogenization: Homogenize the tissue as described in the PPT protocol.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol followed by water through it.
-
Sample Loading: Load the tissue homogenate onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the voriconazole and internal standard from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the mobile phase for analysis.
Data on Extraction Recovery
The following table summarizes expected recovery ranges for different extraction methods. Specific values will depend on the tissue type and optimization of the protocol.
| Extraction Method | Tissue Type | Reported/Expected Recovery (%) | Reference |
| Solid-Phase Extraction (C18) | Various Human Tissues | ~80 | [1][5] |
| Protein Precipitation | Plasma (Adaptable for Tissue) | >85 | [5] |
| Liquid-Liquid Extraction | Plasma (Adaptable for Tissue) | >85 | [8] |
Visualizations
Caption: General workflow for voriconazole extraction from tissue samples.
Caption: Troubleshooting logic for low voriconazole recovery.
References
- 1. Human Tissue Distribution of Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development, optimization and validation of an analytical method for the determination of voriconazole in plasma by high-performance liquid chromatography-ultraviolet detection: Application for comprehensive study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. WO2009137611A2 - Treatment of pulmonary fungal infection with voriconazole via inhalation - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. Optimization of voriconazole therapy for the treatment of invasive fungal infections in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Ensuring linearity and accuracy in voriconazole calibration standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with voriconazole calibration standards. Our goal is to help you ensure the linearity and accuracy of your experimental results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation and analysis of voriconazole calibration standards.
Question: My calibration curve for voriconazole is not linear. What are the possible causes and how can I fix it?
Answer:
A non-linear calibration curve can arise from several factors, from initial solution preparation to instrumental analysis. Here is a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for a non-linear voriconazole calibration curve.
-
Standard Preparation:
-
Incorrect Stock Solution Concentration: Re-prepare the stock solution, ensuring the voriconazole powder is fully dissolved. Sonication can aid in dissolution.[1] Voriconazole stock solutions in methanol or a water/methanol mixture (1:1, V/V) are generally stable when stored at -20°C.[2]
-
Inaccurate Serial Dilutions: Use calibrated pipettes and proper technique. Prepare fresh dilutions for each run.
-
Standard Degradation: Voriconazole can be unstable in certain aqueous solutions.[3] Prepare fresh working standards and store stock solutions appropriately.
-
-
Analytical Method:
-
Matrix Effects: Co-eluting substances from the sample matrix (e.g., plasma, serum) can suppress or enhance the ionization of voriconazole in LC-MS/MS analysis, leading to non-linearity. To mitigate this, optimize the sample preparation method (e.g., using solid-phase extraction instead of protein precipitation) or chromatographic separation to remove interferences.
-
Internal Standard (IS) Issues: The IS should mimic the analytical behavior of voriconazole. If using a structural analog, ensure it does not suffer from different matrix effects. A stable isotope-labeled internal standard for voriconazole is ideal to compensate for matrix effects and variability in extraction.[4]
-
Detector Saturation: At high concentrations, the detector response may become non-linear. Ensure the upper limit of your calibration range is within the linear range of the detector. If necessary, dilute samples with high concentrations of voriconazole.
-
-
Data Analysis:
-
Incorrect Regression Model: While a linear, 1/x or 1/x² weighted regression is common, some assays may require a different model. Evaluate the regression model to ensure it accurately describes the relationship between concentration and response.[1]
-
Question: I'm observing high variability in my quality control (QC) samples. What should I investigate?
Answer:
High variability in QC samples indicates a lack of precision in the assay.
-
Inconsistent Sample Preparation: This is a common source of variability. Ensure consistent timing and execution of each step, particularly in liquid-liquid extraction or solid-phase extraction.
-
Internal Standard Addition: Ensure the internal standard is added precisely to all samples, including calibrators and QCs.
-
Instrument Fluctuation: Check for fluctuations in pump pressure, column temperature, and detector response. Equilibrate the system thoroughly before analysis.
-
Analyte Stability: Voriconazole may be unstable under certain conditions. Assess the stability of voriconazole in the matrix at room temperature (bench-top stability) and through freeze-thaw cycles if applicable.[5]
Frequently Asked Questions (FAQs)
Q1: What are the acceptable criteria for linearity in a voriconazole calibration curve?
A1: According to regulatory guidelines from bodies like the FDA, the correlation coefficient (r²) for the calibration curve should be ≥ 0.99.[6][7] The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[5]
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Deviation of Standards | Within ±15% of nominal value |
| Deviation of LLOQ | Within ±20% of nominal value |
Q2: How do I prepare voriconazole stock and working solutions?
A2: A common procedure is as follows:
Caption: Workflow for preparing voriconazole calibration standards.
-
Stock Solution: Accurately weigh a known amount of voriconazole reference standard and dissolve it in a suitable solvent such as methanol, DMSO, or a methanol/water mixture to a final concentration of, for example, 1 mg/mL.[2][8] Ensure complete dissolution by vortexing and/or sonicating.[1] Store the stock solution in a tightly sealed container at -20°C.[2]
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with the appropriate solvent (often the mobile phase or a component of it).
-
Calibration Standards: Spike a known volume of the appropriate blank biological matrix (e.g., human plasma) with the working solutions to achieve the desired concentrations for the calibration curve.
Q3: What are typical concentration ranges for a voriconazole calibration curve?
A3: The calibration range should encompass the expected concentrations in the study samples. For therapeutic drug monitoring (TDM), the range typically covers sub-therapeutic to supra-therapeutic levels.
| Method | Typical Calibration Range (µg/mL) |
| HPLC-UV | 0.125 - 16[1], 0.2 - 15[9] |
| LC-MS/MS | 0.1 - 10[2][10], 0.05 - 10[1][6] |
Q4: What are the key validation parameters for a voriconazole bioanalytical method?
A4: According to FDA guidelines, the key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify voriconazole in the presence of other components in the sample.[8]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% for LLOQ).[2][8]
-
Linearity: As detailed in Q1.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assessment of ion suppression or enhancement in LC-MS/MS methods.
-
Stability: Stability of voriconazole in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).[5]
Experimental Protocols
Protocol 1: Preparation of Plasma Calibration Standards
Objective: To prepare a set of voriconazole calibration standards in human plasma for use with an LC-MS/MS method.
Materials:
-
Voriconazole reference standard
-
Methanol (HPLC grade)
-
Blank human plasma (screened for interferences)
-
Calibrated pipettes and appropriate labware
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of voriconazole reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in and bring to volume with methanol.
-
Vortex for 2 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with 50% methanol to create working standards at concentrations such as 100, 50, 20, 10, 5, 2, 1, and 0.5 µg/mL.
-
-
Plasma Calibration Standards:
-
For each concentration level, add the appropriate volume of the corresponding working standard to a known volume of blank human plasma to achieve the final desired concentrations (e.g., 10, 5, 2, 1, 0.5, 0.2, 0.1, and 0.05 µg/mL).
-
Vortex each standard gently to mix.
-
These standards are now ready for the sample extraction procedure.
-
Protocol 2: Sample Preparation using Protein Precipitation
Objective: To extract voriconazole from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Plasma samples (calibrators, QCs, unknowns)
-
Internal Standard (IS) working solution (e.g., fluconazole or voriconazole-d3 in acetonitrile)
-
Acetonitrile (HPLC grade)
-
Centrifuge
Procedure:
-
Pipette 100 µL of each plasma sample into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution in acetonitrile.[1][6]
-
Vortex the tubes for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The samples are now ready for injection into the LC-MS/MS system. For some methods, an evaporation and reconstitution step may be necessary.[11]
References
- 1. Development and Validation of Voriconazole Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variability of Voriconazole Plasma Levels Measured by New High-Performance Liquid Chromatography and Bioassay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Standardization and validation of a high-efficiency liquid chromatography with a diode-array detector (HPLC-DAD) for voriconazole blood level determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma Voriconazole Estimation by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Voriconazole Therapeutic Drug Monitoring (TDM) in Accordance with FDA and EMA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validation of a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the therapeutic drug monitoring (TDM) of voriconazole, adhering to the guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This document is intended to assist researchers, scientists, and professionals in the field of drug development in establishing robust and compliant bioanalytical methods.
Voriconazole is a triazole antifungal agent utilized for the treatment of invasive fungal infections. Due to its high pharmacokinetic variability, TDM is crucial to ensure efficacy and avoid toxicity.[1][2] LC-MS/MS has emerged as a sensitive and selective method for the quantification of voriconazole in biological matrices.[3][4] The validation of these analytical methods must meet the stringent requirements of regulatory bodies like the FDA and EMA to ensure the reliability of the data. Both the FDA and EMA have historically provided guidance on bioanalytical method validation, with the recent harmonization under the International Council for Harmonisation (ICH) M10 guideline, which is now the standard for bioanalytical method validation and study sample analysis.[5][6][7]
Comparison of FDA and EMA Bioanalytical Method Validation Guidelines
The FDA and EMA guidelines for bioanalytical method validation are largely harmonized, particularly with the adoption of the ICH M10 guideline.[[“]][9] The following table summarizes the key validation parameters and their acceptance criteria as outlined by these regulatory bodies.
| Validation Parameter | FDA/ICH M10 Guideline | EMA/ICH M10 Guideline | Typical Acceptance Criteria for Voriconazole LC-MS/MS |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of voriconazole and the internal standard (IS) in blank matrix from at least 6 different sources. |
| Linearity & Range | The calibration curve should demonstrate a linear relationship between the analyte concentration and the response. At least 6 non-zero calibrators. | The calibration curve should demonstrate a linear relationship between the analyte concentration and the response. At least 6 non-zero calibrators. | Correlation coefficient (r²) ≥ 0.99. A typical range for voriconazole is 0.1 to 10.0 µg/mL.[1][4] |
| Accuracy & Precision | Determined by replicate analysis of quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. | Determined by replicate analysis of QC samples at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC. | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5. Accuracy and precision within acceptable limits. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) with unextracted standards. | While not explicitly required to be a specific value, it should be consistent, precise, and reproducible. | Should be consistent across the concentration range. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. Includes freeze-thaw, short-term (bench-top), long-term, and stock solution stability. | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. Includes freeze-thaw, short-term (bench-top), long-term, and stock solution stability. | Analyte concentration should be within ±15% of the nominal concentration. |
| Dilution Integrity | To validate the dilution of samples with concentrations above the Upper Limit of Quantification (ULOQ). | To validate the dilution of samples with concentrations above the Upper Limit of Quantification (ULOQ). | Accuracy and precision of diluted QCs should be within ±15%. |
Experimental Protocol for LC-MS/MS Method Validation of Voriconazole
This section outlines a typical experimental protocol for the validation of an LC-MS/MS method for the quantification of voriconazole in human plasma.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of voriconazole and a suitable internal standard (e.g., voriconazole-d3 or fluconazole) in methanol.[1][4]
-
Prepare working solutions for calibration standards and quality control samples by serial dilution of the stock solution with an appropriate solvent.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the working solutions to prepare calibration standards at a minimum of six different concentration levels covering the expected therapeutic range (e.g., 0.1, 0.25, 0.5, 1.0, 5.0, and 10.0 µg/mL).
-
Prepare quality control (QC) samples at four concentration levels: LLOQ, Low QC (3x LLOQ), Medium QC, and High QC (75-85% of ULOQ).
3. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 200 µL of acetonitrile containing the internal standard.[2]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Voriconazole: m/z 350.1 → 281.1[4]
-
Internal Standard (e.g., Fluconazole): m/z 307.0 → 238.0
-
-
5. Validation Experiments:
-
Selectivity: Analyze blank plasma samples from at least six different sources to check for interferences.
-
Linearity: Analyze the calibration curve on three separate days.
-
Accuracy and Precision: Analyze five replicates of each QC level on three separate days.
-
Matrix Effect: Analyze QC samples prepared in plasma from at least six different sources.
-
Recovery: Compare the peak areas of extracted QC samples to those of unextracted standards.
-
Stability:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term Stability: Keep QC samples at room temperature for a specified period (e.g., 24 hours) before analysis.
-
Long-Term Stability: Store QC samples at -80°C for an extended period (e.g., 3 months) and analyze.
-
Stock Solution Stability: Analyze the stability of stock solutions at room temperature and under refrigeration.
-
-
Dilution Integrity: Prepare a QC sample above the ULOQ, dilute it with blank plasma, and analyze.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the LC-MS/MS method validation process for voriconazole.
Caption: Workflow for LC-MS/MS method validation of voriconazole.
References
- 1. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Voriconazole Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scirp.org [scirp.org]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. fda.gov [fda.gov]
- 8. consensus.app [consensus.app]
- 9. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-UV and LC-MS/MS Methods for Voriconazole Monitoring
For Researchers, Scientists, and Drug Development Professionals
Voriconazole, a triazole antifungal agent, is a cornerstone in the treatment of invasive fungal infections. However, its narrow therapeutic index and significant inter-individual pharmacokinetic variability necessitate therapeutic drug monitoring (TDM) to ensure efficacy while minimizing toxicity. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the two most prevalent analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers and clinicians in selecting the most appropriate technique for their needs.
Principles of the Techniques
HPLC-UV operates on the principle of separating compounds in a mixture based on their differential partitioning between a stationary phase (the HPLC column) and a mobile phase. The separated voriconazole is then detected by its ability to absorb ultraviolet light at a specific wavelength. This method is widely available in analytical laboratories.[1][2]
LC-MS/MS also utilizes liquid chromatography for separation. However, it couples this with mass spectrometry, a highly sensitive and specific detection method. The mass spectrometer ionizes the voriconazole molecules and then fragments them, detecting specific parent and daughter ions. This "multiple reaction monitoring" (MRM) mode provides exceptional selectivity.[3][4][5]
Experimental Workflows
The general workflow for voriconazole monitoring using both HPLC-UV and LC-MS/MS involves sample preparation, chromatographic separation, detection, and data analysis. A key difference lies in the complexity and specificity of the detection step.
Quantitative Performance Comparison
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the assay, such as sensitivity, specificity, and throughput. The following table summarizes key performance parameters compiled from various validated methods.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range (µg/mL) | 0.1 - 25 | 0.05 - 20 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.1 - 0.276[2][6] | 0.025 - 0.1[7] |
| Intra-day Precision (%CV) | < 6%[8] | < 9%[3] |
| Inter-day Precision (%CV) | < 15% | < 8%[7] |
| Accuracy (%) | 97 - 106%[8] | 85 - 115%[4] |
| Recovery (%) | >90%[9] | >85%[3] |
| Specificity | Moderate; potential for interference from co-eluting compounds. | High; detection is based on specific mass-to-charge ratios. |
| Run Time (minutes) | ~7 - 9[10][11] | ~2.2 - 7[12][13] |
Detailed Experimental Protocols
Below are representative protocols for each method, synthesized from published literature.
HPLC-UV Method
This protocol is a generalized representation of common HPLC-UV methods for voriconazole analysis.[14][15][16]
-
Sample Preparation:
-
To 100 µL of plasma or serum, add an internal standard (e.g., ketoconazole).
-
Precipitate proteins by adding 200 µL of a precipitating agent such as acetonitrile, methanol, or perchloric acid.[14][15]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes.[14]
-
Collect the clear supernatant for injection into the HPLC system.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[14]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, sometimes with additives like formic acid. A common composition is acetonitrile:water (7:3 v/v).[14][17]
-
Column Temperature: Maintained at approximately 35°C.[11][15]
-
UV Detection: Wavelength set to approximately 255 nm.[14]
-
LC-MS/MS Method
This protocol is a generalized representation of common LC-MS/MS methods for voriconazole analysis.[3][5][7]
-
Sample Preparation:
-
To 50-100 µL of plasma or serum, add an internal standard (e.g., fluconazole or ketoconazole).[3][5][7]
-
Precipitate proteins by adding a larger volume (e.g., 200-500 µL) of methanol or acetonitrile.[3][5]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 17,968 x g) for 10 minutes.[5]
-
Collect the supernatant. Some methods may include an evaporation and reconstitution step to concentrate the sample.[3]
-
Inject a small volume (e.g., 2-3 µL) into the LC-MS/MS system.[5][7]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column, often with smaller particle sizes for faster analysis (e.g., 50 x 3.0 mm, 2.7 µm).[3]
-
Mobile Phase: A gradient mixture of solvents like methanol or acetonitrile with an aqueous component containing additives such as formic acid or ammonium acetate to facilitate ionization.[3]
-
Flow Rate: Typically in the range of 0.4 - 0.6 mL/min.[5][7]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Comparison and Conclusion
HPLC-UV is a robust, cost-effective, and widely accessible method for voriconazole TDM.[1] It provides adequate sensitivity and precision for routine clinical monitoring where voriconazole concentrations are expected to be within the therapeutic range.[2][18] However, its main limitation is the potential for interference from other compounds that may co-elute and absorb UV light at the same wavelength, which can affect accuracy.[13]
LC-MS/MS , on the other hand, offers superior sensitivity and specificity.[13] The ability to monitor specific precursor-to-product ion transitions makes it less susceptible to matrix interferences, resulting in a more accurate and reliable quantification, especially at lower concentrations.[3][4] This makes it the gold standard for research applications and for clinical scenarios requiring high sensitivity. The primary drawbacks are the higher equipment and maintenance costs, and the need for more specialized technical expertise.[8]
References
- 1. High-Performance Liquid Chromatography for Ultra-Simple Determination of Plasma Voriconazole Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic drug monitoring of voriconazole: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Therapeutic Drug Monitoring of Voriconazole Based on High-Performance Liquid Chromatography: A Single-Center Pilot Study in Outpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 8. researchgate.net [researchgate.net]
- 9. Development, optimization and validation of an analytical method for the determination of voriconazole in plasma by high-performance liquid chromatography-ultraviolet detection: Application for comprehensive study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Validación de un método para determinar la concentración sérica de voriconazol por HPLC/UV [scielo.isciii.es]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Plasma Voriconazole Estimation by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validación de un método para determinar la concentración sérica de voriconazol por HPLC/UV [scielo.isciii.es]
- 16. mdpi.com [mdpi.com]
- 17. journals.plos.org [journals.plos.org]
- 18. brieflands.com [brieflands.com]
A Comparative Guide to Bioassay and Chromatographic Methods for Voriconazole Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of voriconazole, a critical triazole antifungal agent, is paramount for therapeutic drug monitoring (TDM) and in research settings to ensure efficacy and safety. This guide provides a detailed comparison of two primary analytical methodologies: bioassay and high-performance liquid chromatography (HPLC). The selection of an appropriate method depends on various factors, including the required specificity, sensitivity, sample throughput, and available laboratory infrastructure.
Overview of Methodologies
Bioassays , specifically agar diffusion methods, quantify voriconazole based on its biological activity. The size of the inhibition zone of a susceptible microorganism, such as Candida species, is proportional to the concentration of the active drug in the sample. This method is advantageous for its simplicity and low cost, making it accessible to laboratories without specialized chromatographic equipment.[1][2] However, bioassays may lack specificity, as other antifungal agents present in the sample can interfere with the results.[1][2]
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that provides high specificity and sensitivity for quantifying voriconazole and its metabolites.[3][4][5] Reversed-phase HPLC with UV detection is the most common approach.[3][4] This method is considered the gold standard for its accuracy and precision but requires more sophisticated instrumentation and expertise.[6]
Quantitative Performance Comparison
The following tables summarize the key validation parameters for bioassay and HPLC methods for voriconazole quantification, compiled from various studies.
Table 1: Linearity
| Method | Organism/Column | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference(s) |
| Bioassay | Candida kefyr | 0.25 - 16 | > 0.99 | [7] |
| Bioassay | Candida kefyr | 0.25 - 20 | Not Reported | [4] |
| Bioassay | Candida albicans | Not Reported | 0.995 | [8] |
| HPLC | C18 | 0.25 - 16 | > 0.99 | [7] |
| HPLC | C18 | 0.2 - 10 | Not Reported | [4] |
| HPLC | C18 | 3.0 - 48 | 0.999 | [8] |
| HPLC | C18 | 0.125 - 12.5 | 0.9999 | [9] |
| HPLC | C18 | 0.2 - 15 | Not Reported | [10] |
| HPLC | C18 | 0.25 - 16 | 0.9999 | [5][11] |
Table 2: Precision (Relative Standard Deviation, %RSD)
| Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference(s) |
| Bioassay | < 15 | < 15 | [12] |
| Bioassay | Not Reported | 12.12 | [4] |
| HPLC | < 1.0 | < 1.0 | [3] |
| HPLC | 0.33 - 6.65 | 0.6 - 4.59 | [7] |
| HPLC | 3.47 | Not Reported | [4] |
| HPLC | ≤ 1.5 | ≤ 1.5 | [13] |
| HPLC | 0.9 - 2.2 | 1.3 - 6.1 | [9] |
| HPLC | < 15 | < 15 | [5][11] |
Table 3: Accuracy (% Recovery)
| Method | Accuracy (% Recovery) | Reference(s) |
| Bioassay | Mean of 101.77% | [8] |
| Bioassay | 1.28 (as % error) | [4] |
| HPLC | 98.8 - 100.4 | [3] |
| HPLC | -3.2 to 4.95 (as % error) | [7] |
| HPLC | 0.81 (as % error) | [4] |
| HPLC | 99.74 - 100.39 | [13] |
| HPLC | > 97.8 | [9] |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Method | LOD (µg/mL) | LOQ (µg/mL) | Reference(s) |
| HPLC | 0.01 - 0.02 (for impurities) | Not Reported | [3] |
| HPLC | 0.125 | 0.25 | [7] |
| HPLC | Not Reported | 0.2 | [10] |
| HPLC | 0.125 | 0.25 | [5][11] |
Correlation Between Methods
Several studies have demonstrated a good correlation between bioassay and HPLC methods for voriconazole quantification.[1][7] One study reported a correlation coefficient of 0.982 between the two methods.[7] Another found a coefficient of correlation of 0.9481.[1] While generally in agreement, bioassay results can sometimes be slightly higher than HPLC values.[1]
Experimental Protocols
Microbiological Bioassay (Agar Well Diffusion)
This protocol is a generalized representation based on common practices.[1][7]
-
Organism Preparation: A standardized suspension of a susceptible yeast, such as Candida kefyr or Candida albicans, is prepared to a specific turbidity (e.g., 1.0 McFarland standard).[1]
-
Agar Plate Preparation: The yeast suspension is uniformly seeded into a suitable agar medium (e.g., Mueller-Hinton agar). After solidification, wells of a specific diameter are aseptically bored into the agar.
-
Sample and Standard Application: Aliquots of patient samples, quality controls, and a series of voriconazole standards are pipetted into the wells in triplicate.
-
Diffusion and Incubation: The plates are incubated at a controlled temperature (e.g., 37°C) for a specified period (e.g., 20-24 hours) to allow for drug diffusion and microbial growth.
-
Measurement and Analysis: The diameters of the zones of growth inhibition around each well are measured. A standard curve is generated by plotting the inhibition zone diameters against the corresponding concentrations of the voriconazole standards. The concentrations of voriconazole in the patient samples are then interpolated from this standard curve.
High-Performance Liquid Chromatography (HPLC)
The following is a representative HPLC protocol.[3][7][10]
-
Sample Preparation: Plasma or serum samples are typically subjected to protein precipitation using an organic solvent like acetonitrile or perchloric acid.[7][10] An internal standard may be added at this stage. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a C18 reversed-phase column.[3][7][10]
-
Mobile Phase: A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent (e.g., acetonitrile) is used to elute the analytes from the column.[3] The composition can be isocratic (constant) or a gradient.
-
Detection: Voriconazole is detected using a UV detector at a specific wavelength, typically around 250-255 nm.[3][10]
-
Quantification: The peak area of voriconazole is measured and compared to the peak area of the internal standard (if used) and a calibration curve constructed from known concentrations of voriconazole standards.
Visualizing the Workflows
The following diagrams illustrate the general experimental workflows for both the bioassay and HPLC methods.
Caption: General workflow for a microbiological bioassay.
Caption: General workflow for an HPLC method.
Conclusion
Both bioassay and HPLC methods are valid for the quantification of voriconazole. Bioassays offer a cost-effective and straightforward alternative, particularly suitable for clinical laboratories with limited resources.[1] However, HPLC is the method of choice for research and pharmacokinetic studies due to its superior precision, accuracy, and specificity.[4] The decision of which method to employ should be based on the specific requirements of the analysis, considering the trade-offs between cost, throughput, and the level of analytical detail required.
References
- 1. Determination of Voriconazole Serum Concentration by Bioassay, a Valid Method for Therapeutic Drug Monitoring for Clinical Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison of high-performance liquid chromatographic and microbiological methods for determination of voriconazole levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic drug monitoring of voriconazole: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioassay for Determining Voriconazole Serum Levels in Patients Receiving Combination Therapy with Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. mdpi.com [mdpi.com]
- 10. Plasma Voriconazole Estimation by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ejhp.bmj.com [ejhp.bmj.com]
- 12. Variability of Voriconazole Plasma Levels Measured by New High-Performance Liquid Chromatography and Bioassay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Voriconazole Analysis: The Case for Voriconazole-13C3,d3
For Researchers, Scientists, and Drug Development Professionals
In the therapeutic drug monitoring (TDM) of the antifungal agent voriconazole, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable quantitative results using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, thus compensating for variability. This guide provides a comprehensive comparison of Voriconazole-13C3,d3 with other commonly used internal standards, supported by experimental data from various studies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative LC-MS/MS analysis. By incorporating heavier isotopes such as carbon-13 (¹³C) or deuterium (²H or D), these standards are chemically identical to the analyte but have a different mass. This near-identical chemical nature ensures they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement.
This compound , a mixed isotope-labeled analog of voriconazole, offers distinct advantages. The incorporation of both ¹³C and deuterium provides a significant mass shift, minimizing the risk of isotopic crosstalk with the unlabeled analyte.
Comparison of Internal Standards
The selection of an internal standard for voriconazole analysis typically falls into one of three categories:
-
Stable Isotope-Labeled (SIL) Analogs (e.g., this compound, Voriconazole-d3): These are the most desirable due to their similar physicochemical properties to voriconazole.
-
Structural Analogs (e.g., Fluconazole): These are compounds with a similar chemical structure to the analyte. They are often more readily available and less expensive than SIL standards but may not perfectly mimic the analyte's behavior.
The following tables summarize the performance of different internal standards for voriconazole analysis based on data from various published studies. It is important to note that the data are collated from different sources and experimental conditions may vary.
Table 1: Performance Comparison of Internal Standards for Voriconazole Analysis
| Internal Standard | Type | Accuracy (%) | Precision (%RSD) | Recovery (%) | Linearity (r²) | Key Advantages | Potential Disadvantages |
| This compound | Stable Isotope-Labeled | 0.0 to 2.9 difference from reference values[1] | Not explicitly stated, but high accuracy implies good precision | High and consistent (expected to be similar to analyte) | >0.999[1] | Co-elution with analyte, compensates well for matrix effects, stable labeling.[1] | Higher cost compared to structural analogs. |
| Voriconazole-d3 | Stable Isotope-Labeled | Not explicitly found in a direct comparative study | Not explicitly found in a direct comparative study | High and consistent (expected to be similar to analyte) | Not explicitly found in a direct comparative study | Co-elution with analyte, compensates well for matrix effects. | Potential for chromatographic shift and isotopic exchange. |
| Fluconazole | Structural Analog | Inter- and Intra-day: <9%[2] | Inter- and Intra-day: <9%[2] | >85.0%[2] | 0.9987[2] | Readily available, cost-effective. | Different retention time and potential for differential matrix effects compared to voriconazole.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative experimental protocols for voriconazole analysis using different internal standards.
Experimental Protocol 1: Voriconazole Analysis using this compound (Stable Isotope-Labeled IS)
This protocol is based on a method using a stable isotope-labeled internal standard for high accuracy.
1. Sample Preparation:
-
To 100 µL of plasma, add 200 µL of acetonitrile containing [13C2,2H3]-Voriconazole as the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and inject it into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Shimadzu LCMS-8050 system.[1]
-
Column: A suitable C18 column.
-
Mobile Phase: Gradient elution with methanol and water containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Voriconazole: m/z 350.1 → 281.1
-
[13C2,2H3]-Voriconazole: Specific transition for the labeled IS.
-
Experimental Protocol 2: Voriconazole Analysis using Fluconazole (Structural Analog IS)
This protocol is a common approach utilizing a structural analog as the internal standard.
1. Sample Preparation:
-
To 100 µL of plasma, add 200 µL of acetonitrile containing fluconazole as the internal standard.[2]
-
Vortex for 30 seconds.[2]
-
Centrifuge at 10,000 g for 10 minutes.[2]
-
Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[2]
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series HPLC.
-
Column: C18, 2.7 μm, 3.0 × 50 mm.[2]
-
Mobile Phase: Acetonitrile and 0.1% formic acid in 10 mM ammonium acetate (50:50 v/v).[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the metabolic pathway of voriconazole and a typical experimental workflow for its analysis.
Caption: Voriconazole is primarily metabolized by CYP2C19 to its inactive N-oxide form.
Caption: A typical workflow for the quantitative analysis of voriconazole in plasma.
Conclusion
The choice of internal standard significantly impacts the quality of voriconazole quantification by LC-MS/MS. While structural analogs like fluconazole offer a cost-effective alternative, stable isotope-labeled internal standards, particularly This compound , provide superior performance by more effectively compensating for matrix effects and other sources of analytical variability. The near-identical physicochemical properties of this compound to the native drug ensure co-elution and consistent recovery, leading to highly accurate and precise results. For research and clinical applications where the highest level of accuracy is paramount, the use of this compound is strongly recommended.
References
A Guide to Inter-laboratory Comparison of Voriconazole TDM Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods for therapeutic drug monitoring (TDM) of voriconazole, a crucial triazole antifungal agent. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, precise and reliable measurement of voriconazole concentrations is paramount for optimizing efficacy and minimizing toxicity. This document summarizes quantitative data from inter-laboratory comparisons, details experimental protocols for common analytical methods, and illustrates key biological pathways associated with voriconazole.
Data Presentation: A Comparative Overview of Voriconazole TDM Methods
The following tables summarize the performance characteristics of the most frequently employed analytical methods for voriconazole TDM: High-Performance Liquid Chromatography (HPLC), bioassays, and immunoassays. The data is compiled from various studies and proficiency testing programs to provide a comprehensive overview for laboratory professionals.
Table 1: Performance Characteristics of HPLC Methods for Voriconazole TDM
| Parameter | Reported Range/Value | Key Considerations |
| Linearity | 0.125 - 16 µg/mL[1][2] | Wide dynamic range suitable for clinical concentrations. |
| Lower Limit of Quantification (LLOQ) | 0.125 - 0.25 µg/mL[1][2] | Sufficiently sensitive for trough level monitoring. |
| Intra-day Precision (%CV) | < 15%[2] | Good reproducibility within a single analytical run. |
| Inter-day Precision (%CV) | < 15%[2] | Demonstrates consistency across different days. |
| Accuracy (% Bias) | Within ±15% | High agreement with true values. |
Table 2: Performance Characteristics of Bioassays for Voriconazole TDM
| Parameter | Reported Range/Value | Key Considerations |
| Linearity | 0.25 - 16 µg/mL[1] | Generally covers the therapeutic range. |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL[1] | May be slightly higher than HPLC methods. |
| Precision (%CV) | < 15% | Acceptable for clinical use, though may be higher than HPLC. |
| Correlation with HPLC (r) | > 0.9[1][3][4] | Strong correlation, but potential for bias exists. |
| Limitations | Susceptible to interference from other antifungal agents. Measures antifungal activity, not directly the drug concentration.[3][4] |
Table 3: Performance Characteristics of Immunoassays for Voriconazole TDM
| Parameter | Reported Range/Value | Key Considerations |
| Principle | Homogeneous enzyme immunoassay based on competition.[5] | Automated and high-throughput. |
| Correlation with LC-MS/MS (R) | 0.988[6] | Excellent correlation with the reference method. |
| Lower Limit of Quantification (LoQ) | 0.5 mg/L[6] | Suitable for therapeutic monitoring. |
| Precision (%CV) | < 10%[5] | Good reproducibility. |
| Advantages | Rapid turnaround time and ease of use on clinical chemistry analyzers.[5][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are outlines of typical experimental protocols for the three main voriconazole TDM assays.
High-Performance Liquid Chromatography (HPLC-UV)
-
Sample Preparation:
-
To 100 µL of patient serum or plasma, add an internal standard (e.g., another azole antifungal not present in the sample).
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[2]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., potassium phosphate) in a specific ratio (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a wavelength of 256 nm.
-
-
Quantification:
-
Generate a calibration curve using standards of known voriconazole concentrations.
-
Determine the concentration of voriconazole in the patient sample by comparing its peak area ratio (voriconazole/internal standard) to the calibration curve.
-
Bioassay (Agar Diffusion)
-
Organism Preparation:
-
Use a voriconazole-susceptible strain of Candida species (e.g., Candida kefyr).
-
Prepare a standardized inoculum of the organism in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.[3]
-
-
Plate Preparation:
-
Seed molten agar medium (e.g., Mueller-Hinton agar) with the prepared inoculum.
-
Pour the seeded agar into petri dishes and allow it to solidify.
-
Create wells of a specific diameter (e.g., 4 mm) in the agar.
-
-
Assay Procedure:
-
Add a fixed volume (e.g., 20 µL) of patient serum, calibrators, and quality control samples to the wells.
-
Incubate the plates at a specified temperature (e.g., 35°C) for 18-24 hours.[3]
-
-
Measurement and Analysis:
-
Measure the diameter of the zones of inhibition around each well.
-
Construct a calibration curve by plotting the zone diameters of the calibrators against their known concentrations.
-
Determine the voriconazole concentration in the patient sample from the calibration curve.
-
Immunoassay
-
Principle:
-
The assay is a competitive binding immunoassay. Voriconazole in the sample competes with a voriconazole-enzyme conjugate for a limited number of antibody binding sites.[5]
-
-
Procedure (Automated Analyzer):
-
The patient serum sample is mixed with a reagent containing antibodies to voriconazole.
-
A second reagent containing a voriconazole-enzyme conjugate (e.g., G6PDH) is added.
-
The amount of enzyme-conjugate that binds to the antibody is inversely proportional to the concentration of voriconazole in the sample.
-
The enzyme's activity is measured by adding a substrate and monitoring the rate of product formation (e.g., change in absorbance).[5]
-
-
Calibration and Quantification:
-
A multi-point calibration is performed using calibrators of known voriconazole concentrations.
-
The analyzer's software automatically calculates the voriconazole concentration in the patient sample based on the calibration curve.
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows relevant to voriconazole TDM.
Caption: Voriconazole metabolism is primarily mediated by CYP2C19.
Caption: Voriconazole inhibits ergosterol synthesis in the fungal cell membrane.
Caption: A typical workflow for voriconazole therapeutic drug monitoring.
References
- 1. brieflands.com [brieflands.com]
- 2. Therapeutic drug monitoring of voriconazole: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Voriconazole Serum Concentration by Bioassay, a Valid Method for Therapeutic Drug Monitoring for Clinical Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. ark-tdm.com [ark-tdm.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Two methods for therapeutic drug monitoring of voriconazole: act according to circumstances - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Voriconazole Therapeutic Drug Monitoring: Immunoassay vs. Liquid Chromatography-Tandem Mass Spectrometry
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the therapeutic drug monitoring (TDM) of the antifungal agent voriconazole. This analysis is supported by a synthesis of experimental data from multiple studies to evaluate the accuracy and precision of these methods.
Voriconazole is a triazole antifungal agent used to treat serious fungal infections. Due to its significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is recommended to optimize efficacy and minimize toxicity. The therapeutic range for voriconazole is generally accepted to be between 1.0 and 5.5 µg/mL.[1][2] Concentrations below this range may lead to therapeutic failure, while higher levels are associated with an increased risk of adverse effects.[3]
The two most common analytical methods for voriconazole TDM are immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS is considered the gold standard due to its high sensitivity and specificity. However, immunoassays, such as the ARK™ Voriconazole Assay, offer a more accessible and rapid alternative for clinical laboratories.[4] This guide evaluates the performance of the immunoassay by comparing it to the reference LC-MS/MS method.
Performance Comparison: Immunoassay vs. LC-MS/MS
The following tables summarize the quantitative data on the accuracy and precision of the ARK™ Voriconazole Immunoassay compared to LC-MS/MS, as reported in various studies.
Table 1: Correlation and Agreement with LC-MS/MS
| Study | Correlation Coefficient (R) | Passing-Bablok Slope (95% CI) | Passing-Bablok Intercept (95% CI) | Bias (µg/mL) |
| Selvaratnam et al.[5] | 0.988 | Not Reported | Not Reported | 0.09 (2%) |
| Kim et al. (Roche Analyzer)[1] | 0.9739 (R²) | Not Reported | Not Reported | Not Reported |
| Kim et al. (Toshiba Analyzer)[1] | 0.9828 (R²) | Not Reported | Not Reported | Not Reported |
| Carretero et al.[4] | 0.90 | 0.89 (0.77–0.97) | -0.22 (-0.45 to -0.03) | -0.61 |
| Cattoir et al.[6] | Not Reported | Not Reported | Not Reported | -0.29 |
Table 2: Precision of the ARK™ Voriconazole Immunoassay
| Study | Concentration (µg/mL) | Intra-day CV (%) | Inter-day/Between-run CV (%) |
| Selvaratnam et al.[5] | 1.19 | Not Reported | 3.6 |
| 5.49 | Not Reported | 3.1 | |
| 11.40 | Not Reported | 6.4 | |
| 1.0 | Not Reported | 5.0 | |
| 5.0 | Not Reported | 6.3 | |
| 10.0 | Not Reported | 5.9 | |
| Kim et al.[7] | 1.52 (Low QC) | 3.2 - 5.1 | 1.5 - 3.0 |
| Carretero et al.[4] | 0.25 - 16 | 5.19 - 8.96 | < 15 |
Table 3: Linearity and Sensitivity of the ARK™ Voriconazole Immunoassay
| Study | Linear Range (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Limit of Detection (LOD) (µg/mL) |
| Selvaratnam et al.[5] | 0.5 - 12.5 | 0.5 | 0.05 |
| Kim et al.[1][7] | 0.5 - 16.0 | 0.70 | 0.0266–0.0376 |
| Carretero et al.[4] | 0.25 - 16 | 0.125 | Not Reported |
Experimental Protocols
ARK™ Voriconazole Immunoassay
The ARK™ Voriconazole Assay is a homogeneous enzyme immunoassay.[8] The principle of the assay involves competition between voriconazole in the patient sample and voriconazole labeled with glucose-6-phosphate dehydrogenase (G6PDH) for binding to an antibody. The resulting enzyme activity is directly proportional to the voriconazole concentration in the sample.[8]
Generalized Workflow:
-
Sample Preparation: Patient serum or plasma is used.
-
Reagent Preparation: Ready-to-use liquid reagents are typically provided.
-
Automated Analysis: The assay is performed on an automated clinical chemistry analyzer.
-
The sample, antibody reagent, and enzyme-labeled voriconazole are combined.
-
The mixture is incubated.
-
A substrate (NAD) is added.
-
The rate of conversion of NAD to NADH is measured spectrophotometrically, which is proportional to the voriconazole concentration.
-
-
Calibration: A calibration curve is generated using calibrators with known voriconazole concentrations.
-
Quantification: The voriconazole concentration in the patient sample is determined from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods for voriconazole TDM involve chromatographic separation followed by mass spectrometric detection. These methods are highly specific and sensitive.
Generalized Workflow:
-
Sample Preparation:
-
An internal standard (e.g., a deuterated analog of voriconazole or a structurally similar compound like ketoconazole) is added to the patient serum or plasma.[9][10]
-
Proteins are precipitated using a solvent such as acetonitrile or methanol.[9][11]
-
The sample is centrifuged, and the supernatant is collected.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
The eluent from the chromatography system is introduced into a tandem mass spectrometer.
-
The analytes are ionized, typically using electrospray ionization (ESI).
-
Specific precursor-to-product ion transitions are monitored for voriconazole and the internal standard in multiple reaction monitoring (MRM) mode.[9][12] For voriconazole, a common transition is m/z 350.1 → 281.[1]
-
-
Quantification:
-
A calibration curve is constructed by analyzing standards with known concentrations of voriconazole.
-
The ratio of the peak area of voriconazole to the peak area of the internal standard is used to calculate the concentration in the patient sample.
-
Experimental Workflow Diagram
Caption: Workflow for comparing immunoassay and LC-MS/MS for voriconazole TDM.
Conclusion
The ARK™ Voriconazole Immunoassay demonstrates a strong correlation with the gold standard LC-MS/MS method, with reported correlation coefficients (R or R²) generally above 0.90.[1][4][5] The immunoassay exhibits acceptable precision, with coefficients of variation (CVs) typically below 15%, which is within the accepted limits for bioanalytical methods.[4][5][7] The assay is linear over the clinically relevant concentration range for voriconazole.[1][4][5]
However, some studies have reported a systematic bias, with the immunoassay occasionally overestimating or underestimating voriconazole concentrations compared to LC-MS/MS.[4][6] While the immunoassay provides a rapid and convenient method for TDM, laboratories should be aware of this potential for bias and may consider cross-validation with an LC-MS/MS method, particularly for critical patient samples or when results are near the boundaries of the therapeutic range. The choice of method will ultimately depend on the specific needs and resources of the laboratory.
References
- 1. Performance evaluation of enzyme immunoassay for voriconazole therapeutic drug monitoring with automated clinical chemistry analyzers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Voriconazole Serum Concentration by Bioassay, a Valid Method for Therapeutic Drug Monitoring for Clinical Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. Therapeutic drug monitoring of voriconazole: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. doaj.org [doaj.org]
- 8. ark-tdm.com [ark-tdm.com]
- 9. Validation of an assay for voriconazole in serum samples using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 11. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Voriconazole Sample Extraction Techniques for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of voriconazole in biological matrices is paramount for therapeutic drug monitoring and pharmacokinetic studies. The choice of sample extraction technique significantly impacts the reliability and efficiency of the analytical method. This guide provides a comparative analysis of the most common extraction techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—supported by experimental data and detailed protocols.
The primary goal of sample preparation is to isolate the analyte of interest, in this case, voriconazole, from complex biological matrices such as plasma or serum, and to remove interfering substances that could compromise the accuracy of analytical instruments like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method depends on various factors, including the desired level of sample cleanup, recovery, sensitivity, sample throughput, and available resources. Below is a summary of the performance of SPE, LLE, and PPT for voriconazole extraction based on published data.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | 89.3% - 100.4%[1] | 94.4%[2] | 92.8% - 107.11%[3][4] |
| Lower Limit of Quantitation (LLOQ) | 0.2 µg/mL[1] | <0.05 µg/mL[2] | 2.49 ng/mL[3] |
| Precision (Interday %CV) | 7.8% - 16%[1] | < 5.9%[2] | < 8.97%[4] |
| Matrix Effect | Not explicitly reported, but good recovery suggests minimal effect. | Not explicitly reported, but high recovery suggests minimal effect. | No significant matrix effect reported.[3][4] |
| Throughput | Moderate | Low to Moderate | High |
| Cost | High | Moderate | Low |
| Solvent Consumption | Moderate | High | Low |
In-Depth Look at Each Technique
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient method that provides excellent sample cleanup, resulting in high recovery and minimal matrix effects. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the purified analyte.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is effective for separating voriconazole from plasma proteins and other polar interferences.
Protein Precipitation (PPT)
PPT is the simplest and fastest method for sample preparation. It involves adding a precipitating agent, such as a strong acid or an organic solvent, to the plasma or serum sample to denature and precipitate proteins. The supernatant containing the analyte is then separated for analysis. While rapid and cost-effective, it may result in a less clean extract compared to SPE and LLE, potentially leading to matrix effects in sensitive analytical methods.
Experimental Protocols
Below are detailed methodologies for each extraction technique as described in the cited literature.
Solid-Phase Extraction (SPE) Protocol
This protocol is based on the method described by Theuretzbacher et al. (2003).[1]
-
Sample Preparation: To 500 µL of plasma, add an internal standard. Buffer the sample with 700 µL of 0.2 M borate buffer (pH 9.0).
-
Column Conditioning: Condition a C18 SPE column with 1 mL of methanol, followed by 1 mL of water, and finally 1 mL of 0.2 M borate buffer (pH 9.0).
-
Sample Loading: Load the buffered plasma sample onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of 0.2 M borate buffer, followed by 1 mL of a methanol-water mixture (50:50, v/v).
-
Elution: Elute voriconazole and the internal standard from the column with the appropriate solvent.
-
Analysis: The eluate is then typically evaporated to dryness and reconstituted in the mobile phase for HPLC or LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on the method described by Vogeser et al. (2005).[2]
-
Sample Preparation: To 500 µL of plasma, add an internal standard and 200 µL of 0.1 M sodium hydroxide.
-
Extraction: Add 3 mL of diethyl ether and vortex for 5 minutes.
-
Phase Separation: Centrifuge the mixture at 5,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Collection: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 37°C.
-
Reconstitution: Dissolve the residue in 250 µL of the mobile phase for analysis.
Protein Precipitation (PPT) Protocol
This protocol is based on the method described by Xue et al. (2012).[3]
-
Sample Preparation: To a plasma sample, add a precipitating agent such as methanol or acetonitrile, often containing an internal standard. The ratio of plasma to precipitating agent can vary, but a common approach is 1:3 (v/v).
-
Precipitation: Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing voriconazole.
-
Analysis: The supernatant can be directly injected into the analytical instrument or may undergo further dilution or evaporation and reconstitution steps.
Visualizing the Processes
To better understand the relationships and workflows, the following diagrams have been generated.
Caption: Experimental workflow for voriconazole analysis.
Caption: Principles of different extraction techniques.
Caption: Voriconazole's mechanism of action.
Conclusion
The choice of sample extraction technique for voriconazole analysis is a critical decision that influences the quality and reliability of the results.
-
Solid-Phase Extraction offers the highest selectivity and provides the cleanest extracts, making it ideal for sensitive and demanding applications, though it comes at a higher cost and moderate throughput.
-
Liquid-Liquid Extraction provides a good balance of cleanup efficiency and cost, but it is more labor-intensive and uses larger volumes of organic solvents.
-
Protein Precipitation is the most rapid and cost-effective method, well-suited for high-throughput screening. However, the resulting extracts may contain more interferences, which could be a concern for highly sensitive analytical methods.
Researchers should carefully consider the specific requirements of their study, including the analytical method, desired sensitivity, sample workload, and available budget, when selecting the most appropriate extraction technique for voriconazole.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Simultaneous Determination of Voriconazole and Posaconazole Concentrations in Human Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Voriconazole Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
Voriconazole, a triazole antifungal agent, is a cornerstone in the treatment of invasive fungal infections. However, its significant inter-individual pharmacokinetic variability necessitates therapeutic drug monitoring (TDM) to optimize efficacy and minimize toxicity. The choice of analytical method for voriconazole TDM is a critical decision for clinical and research laboratories, balancing the need for accuracy and precision with considerations of cost, turnaround time, and workflow efficiency. This guide provides a comprehensive cost-benefit analysis of the most commonly employed analytical methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassay.
Performance Characteristics of Analytical Methods
The selection of an appropriate analytical method hinges on its performance characteristics. Below is a summary of key quantitative data for HPLC, LC-MS/MS, and immunoassay methods used for voriconazole TDM.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassay (e.g., ARK™ Voriconazole II Assay) |
| Linearity Range | 0.125 - 16.0 µg/mL[1][2][3] | 0.1 - 20.0 µg/mL[4][5] | 0.5 - 16.0 µg/mL[6] |
| Lower Limit of Quantification (LLOQ) | 0.125 - 0.25 µg/mL[1][3] | 0.01 - 0.1 µg/mL[5] | ~0.5 µg/mL[6] |
| Intra-day Precision (%CV) | 0.9 - 6.65%[2][7] | < 7.68%[5] | 3.2 - 5.1%[8] |
| Inter-day Precision (%CV) | 1.3 - 6.1%[2][7] | < 8.97%[5] | 1.5 - 3.0%[8] |
| Accuracy/Recovery | -4.2% to 6%[2][7] | 97.15 - 107.11%[5] | 95.4 - 102.2%[8] |
| Correlation with Reference Methods (r) | Good correlation with LC-MS/MS (r > 0.9)[2] | Considered the "gold standard" | Good correlation with LC-MS/MS (r = 0.97 - 0.98)[8] |
Cost-Benefit Analysis
The financial implications of implementing and running each analytical method are a primary concern for any laboratory. This section provides an estimated cost breakdown and discusses the associated benefits and drawbacks.
| Cost Component | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassay |
| Initial Equipment Cost | $15,000 - $150,000+ | $100,000 - $500,000+ | Lower (requires a standard clinical chemistry analyzer) |
| Annual Maintenance Cost | $2,000 - $6,000 per year for a service contract on a single system.[1] Can be around 6-8% of the initial purchase price. | Can range from $10,000 to over $30,000 for major repairs if not under contract.[1] | Generally lower and often included in reagent rental agreements for the analyzer. |
| Cost per Sample (Consumables & Reagents) | Lower than LC-MS/MS and immunoassay, but dependent on batch size and solvent usage. | Can be low once the method is established, with some estimates around €0.035 per measurement for a column with a long lifespan.[9] However, initial method development can be costly. | Can be higher per test compared to chromatographic methods, especially for smaller batches. |
| Labor Cost | Requires skilled personnel for method development, operation, and maintenance. Sample preparation can be manual and time-consuming. | Requires highly skilled personnel with expertise in mass spectrometry for method development, data analysis, and troubleshooting. Sample preparation can be complex. | Can be highly automated, requiring less hands-on time from laboratory staff. |
| Turnaround Time (TAT) | Can be rapid, with some methods reporting results in under an hour.[10] | Can be very rapid, with analytical run times as short as 3-7 minutes per sample.[4] However, overall TAT can be 1-6 days when sent to a reference lab.[11] | Generally the fastest method, with results available in a shorter timeframe compared to chromatography-based methods. |
Experimental Workflows
To provide a clearer understanding of the practical aspects of each method, the following sections detail the typical experimental workflows.
High-Performance Liquid Chromatography (HPLC) Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow
Immunoassay Workflow
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is a generalized representation. Specific parameters may vary between laboratories.
-
Sample Preparation:
-
To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 256 nm.
-
Run Time: Approximately 10-15 minutes.
-
-
Quantification:
-
A calibration curve is constructed using standards of known voriconazole concentrations.
-
The peak area of voriconazole in the patient sample is compared to the calibration curve to determine the concentration.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a generalized representation. Specific parameters may vary between laboratories.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., voriconazole-d3).
-
Add 300 µL of methanol for protein precipitation.
-
Vortex and centrifuge.
-
The supernatant is diluted and injected into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phases, typically water with formic acid and acetonitrile with formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for voriconazole and the internal standard. For voriconazole, a common transition is m/z 350.1 → 281.1.[8]
-
-
Quantification:
-
The ratio of the peak area of voriconazole to the peak area of the internal standard is used for quantification against a calibration curve.
-
Immunoassay
This protocol is based on a typical automated homogeneous enzyme immunoassay.
-
Assay Principle:
-
The assay is a competitive binding immunoassay. Voriconazole in the patient sample competes with enzyme-labeled voriconazole for binding sites on a specific antibody.
-
The enzyme activity is inversely proportional to the concentration of voriconazole in the sample.
-
-
Procedure:
-
Patient serum or plasma is loaded onto an automated clinical chemistry analyzer.
-
The analyzer automatically adds the necessary reagents (antibody and enzyme-labeled drug).
-
After an incubation period, the enzyme activity is measured spectrophotometrically.
-
-
Quantification:
-
The analyzer calculates the voriconazole concentration based on a stored multi-point calibration curve.
-
Conclusion
The choice of an analytical method for voriconazole TDM requires a careful evaluation of performance, cost, and logistical factors.
-
LC-MS/MS is considered the gold standard due to its high sensitivity and specificity, allowing for the accurate measurement of voriconazole and potentially its metabolites. While the initial investment is high, the per-sample cost can be low with high throughput.[9]
-
HPLC-UV offers a good balance of performance and cost. It is a robust and reliable method that is more accessible to laboratories with a smaller budget compared to LC-MS/MS.[2]
-
Immunoassays provide the fastest turnaround times and are well-suited for high-volume clinical laboratories with existing automated platforms. However, they may have limitations in terms of specificity and sensitivity at the lower end of the therapeutic range.
Ultimately, the optimal method will depend on the specific needs and resources of the laboratory. For research and drug development, the specificity and sensitivity of LC-MS/MS are often paramount. For routine clinical TDM, HPLC and automated immunoassays offer practical and cost-effective solutions.
References
- 1. labtechsupport.com [labtechsupport.com]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic drug monitoring of voriconazole: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
- 7. brieflands.com [brieflands.com]
- 8. Performance evaluation of enzyme immunoassay for voriconazole therapeutic drug monitoring with automated clinical chemistry analyzers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS: Why qualitatively high-value analysis is cheaper in the end • healthcare-in-europe.com [healthcare-in-europe.com]
- 10. Rapid Therapeutic Drug Monitoring of Voriconazole Based on High-Performance Liquid Chromatography: A Single-Center Pilot Study in Outpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Voriconazole, Quantitation by LC-MS/MS | ARUP Laboratories Test Directory [ltd.aruplab.com]
Navigating the Narrow Therapeutic Window: A Comparative Guide to Voriconazole Therapeutic Drug Monitoring Across Patient Populations
The clinical utility of therapeutic drug monitoring (TDM) for the triazole antifungal agent voriconazole is well-established, driven by its significant inter- and intra-patient pharmacokinetic variability. This guide provides a comprehensive comparison of voriconazole TDM in different patient populations, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in optimizing its use.
Voriconazole's complex and unpredictable pharmacokinetics, largely influenced by genetic polymorphisms in the cytochrome P450 2C19 (CYP2C19) enzyme, necessitate individualized dosing strategies.[1][2] TDM has emerged as a critical tool to ensure therapeutic efficacy while minimizing the risk of concentration-dependent toxicities.[3][4] This is particularly crucial in vulnerable patient populations such as pediatric patients, the immunocompromised, and those with hepatic impairment, where pharmacokinetic variability is further pronounced.[5][6][7]
Comparative Analysis of Voriconazole TDM Parameters
The therapeutic window for voriconazole is narrow, with a generally accepted target trough concentration range of 1.0–5.5 mg/L for efficacy and to avoid toxicity.[8][9] However, the optimal range and the clinical scenarios necessitating TDM can differ across patient populations.
| Patient Population | Target Trough Concentration (mg/L) | Key Considerations for TDM | Supporting Data Insights |
| Adults | 1.0 - 5.5 | Routine monitoring is recommended, especially in patients with invasive fungal infections, to ensure efficacy and avoid neurotoxicity and hepatotoxicity.[8][10][11] CYP2C19 genotyping can help predict initial dosing requirements. | Trough concentrations <1.0 mg/L are associated with a higher rate of treatment failure.[8][12] Levels >5.5 mg/L are linked to an increased risk of neurological adverse events.[8][12] |
| Pediatrics | 1.0 - 4.0 | TDM is strongly recommended due to higher and more variable clearance compared to adults, often requiring higher weight-based doses.[6][7][11] Oral bioavailability is also more unpredictable in this population. | Children, particularly those under 12 years of age, often require higher doses (e.g., 9 mg/kg IV/PO q12h) to achieve therapeutic concentrations.[5][13] Even with appropriate dosing, a significant proportion may have subtherapeutic levels.[7] |
| Immunocompromised (e.g., Hematopoietic Stem Cell Transplant recipients) | 1.0 - 5.5 | TDM is crucial due to the high risk of life-threatening invasive fungal infections, numerous drug-drug interactions with immunosuppressants, and altered physiology.[14][15] | Subtherapeutic levels are common in this population and are associated with treatment failure.[16] Co-administration of certain medications can significantly alter voriconazole concentrations.[9] |
| Hepatic Impairment (Child-Pugh A and B) | 1.0 - 4.0 | Dose adjustments are necessary, and TDM is essential to avoid drug accumulation and hepatotoxicity.[6] The standard maintenance dose is typically halved.[6] | Patients with mild to moderate hepatic cirrhosis show significantly higher voriconazole exposure.[6] An upper limit of 4.0 mg/L is advised for patients with elevated liver enzymes.[6] |
Experimental Protocols
Accurate measurement of voriconazole concentrations is paramount for effective TDM. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard method.
Protocol: Determination of Voriconazole in Human Plasma by LC-MS/MS
This protocol is based on established and validated methods for the quantification of voriconazole in plasma samples.[17][18][19]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of patient plasma, add 200 µL of acetonitrile containing an internal standard (e.g., fluconazole or voriconazole-d3).[18]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 15,000 x g for 5 minutes.[18]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40-50°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.[18]
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 2.7 µm, 3.0 x 50 mm).[18]
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.5 mL/min.[18]
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The instrument is tuned and optimized for the specific transitions of voriconazole and the internal standard.
4. Calibration and Quality Control:
-
A calibration curve is generated using blank plasma spiked with known concentrations of voriconazole.
-
Quality control samples at low, medium, and high concentrations are analyzed with each batch of patient samples to ensure accuracy and precision.
Visualizing Key Processes
Diagrams can effectively illustrate the complex pathways and workflows involved in voriconazole TDM.
Caption: Voriconazole Metabolic Pathway.
Caption: A Typical Voriconazole TDM Workflow.
Caption: Voriconazole Exposure-Outcome Relationship.
References
- 1. CYP2C19 Polymorphisms and Therapeutic Drug Monitoring of Voriconazole: Are We Ready for Clinical Implementation of Pharmacogenomics? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The impact of gene polymorphism and hepatic insufficiency on voriconazole dose adjustment in invasive fungal infection individuals [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. albertahealthservices.ca [albertahealthservices.ca]
- 6. tdm-monografie.org [tdm-monografie.org]
- 7. Recent Advances in Therapeutic Drug Monitoring of Voriconazole, Mycophenolic Acid, and Vancomycin: A Literature Review of Pediatric Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Practice guidelines for therapeutic drug monitoring of voriconazole: a consensus review of the Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Voriconazole Pharmacokinetics and Safety in Immunocompromised Children Compared to Adult Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Combined Effect of CYP2C19 Genetic Polymorphisms and C-Reactive Protein on Voriconazole Exposure and Dosing in Immunocompromised Children [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Voriconazole therapeutic drug monitoring: retrospective cohort study of the relationship to clinical outcomes and adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scirp.org [scirp.org]
- 18. Development and Validation of Voriconazole Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Voriconazole-13C3,d3
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as the antifungal agent Voriconazole-13C3,d3, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards.
Voriconazole is classified as a hazardous substance, suspected of causing cancer, genetic defects, and damage to fertility or an unborn child.[1] It is also toxic if swallowed and may cause damage to organs through prolonged or repeated exposure. Therefore, it is imperative to handle and dispose of this compound with the utmost care, following all applicable federal, state, and local regulations.[2][3]
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is essential to be familiar with the necessary safety precautions and to have the appropriate personal protective equipment (PPE) readily available.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Respiratory Protection | NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially if dust may be generated |
| Protective Clothing | Laboratory coat, long-sleeved shirt, and long pants |
Handling Guidelines:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling the substance.[4]
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][6]
Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial to mitigate potential harm.
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.[2][7]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill. For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[4][7] A damp cloth can be used for final cleaning.[3] For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
Collect: Place all contaminated materials, including cleaning supplies and PPE, into a designated, labeled hazardous waste container.[3][6]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Dispose: Dispose of all waste materials according to hazardous waste protocols.
Exposure Response:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6] |
Step-by-Step Disposal Protocol for this compound
The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.[2][7] Do not dispose of this material down the drain or in the regular trash.[7][8]
Waste Collection and Storage:
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container that is compatible with the chemical.[8][9][10]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8][9] The label should also include the date accumulation started and the associated hazards (e.g., toxic, carcinogen).
-
Segregation: Store the hazardous waste container in a designated, secure area, segregated from incompatible materials.[8][9]
-
Container Management: Keep the waste container closed except when adding waste.[8][9] Do not overfill the container; a maximum of 90% capacity is recommended.[10][11]
Disposal Workflow:
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Arranging for Final Disposal:
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste container.[8]
-
Documentation: Complete any required waste manifests or documentation provided by the disposal service.
-
Handover: Ensure the waste is handed over to authorized personnel for transport to a licensed incineration facility.
By adhering to these procedures, laboratory professionals can effectively manage and dispose of this compound, contributing to a safe and compliant research environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
- 1. Voriconazole SDS, 137234-62-9 Safety Data Sheets - ECHEMI [echemi.com]
- 2. ajantapharmausa.com [ajantapharmausa.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. fishersci.com [fishersci.com]
- 5. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 6. aksci.com [aksci.com]
- 7. northamerica.covetrus.com [northamerica.covetrus.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. ethz.ch [ethz.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
